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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Hydroxyquinoline-6-acetic acid: Physicochemical Properties and Molecular Characteristics

For Immediate Release A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of 4-Hydroxyquinoline-6-acetic acid (CAS No. 1261543-45-6),...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 4-Hydroxyquinoline-6-acetic acid (CAS No. 1261543-45-6), a quinoline derivative of interest in medicinal chemistry and drug discovery. The document outlines its molecular and physicochemical properties, offering a foundational understanding for its application in research and development. Due to the limited availability of experimental data for this specific compound, this guide combines confirmed molecular information with computationally predicted physicochemical properties to offer a comprehensive profile.

Molecular Identity and Structure

4-Hydroxyquinoline-6-acetic acid belongs to the quinoline class of heterocyclic aromatic organic compounds. Its structure features a quinoline core substituted with a hydroxyl group at the 4-position and an acetic acid group at the 6-position. This unique arrangement of functional groups imparts specific chemical characteristics that are pertinent to its potential biological activity and application in drug design.

Molecular Formula: C₁₁H₉NO₃[1]

Molecular Weight: 203.19 g/mol [1]

The structural representation of 4-Hydroxyquinoline-6-acetic acid is depicted in the following diagram:

Caption: Molecular Structure of 4-Hydroxyquinoline-6-acetic acid.

Physicochemical Properties

PropertyPredicted ValueMethod/Source
Melting Point (°C) 230-250Prediction based on structural analogs[2][3]
Boiling Point (°C) > 400Computational Prediction
Water Solubility Low to moderateQualitative prediction based on structure[4]
logP (o/w) 1.5 - 2.5Computational Prediction[5][6]
pKa (acidic) 4.0 - 5.0 (Carboxylic acid)Prediction based on functional groups[7][8][9][10][11]
pKa (basic) 8.5 - 9.5 (Quinoline nitrogen)Prediction based on functional groups[7][8][9][10][11]

Note: These values are computationally derived estimates and should be confirmed through experimental validation.

Synthesis and Potential Applications

Synthetic Pathways

The synthesis of 4-hydroxyquinoline derivatives can be achieved through several established methods.[12][13][14] A common approach is the Conrad-Limpach reaction or the Gould-Jacobs reaction, which involves the cyclization of an aniline derivative with a β-ketoester or a malonic ester derivative, respectively.[14][15] For 4-Hydroxyquinoline-6-acetic acid, a plausible synthetic route would involve the reaction of 4-aminophenylacetic acid with a suitable three-carbon synthon, followed by a high-temperature cyclization step.

Synthesis_Pathway 4-Aminophenylacetic acid 4-Aminophenylacetic acid Intermediate Intermediate 4-Aminophenylacetic acid->Intermediate Reaction with β-ketoester 4-Hydroxyquinoline-6-acetic acid 4-Hydroxyquinoline-6-acetic acid Intermediate->4-Hydroxyquinoline-6-acetic acid High-temperature cyclization

Caption: A plausible synthetic pathway for 4-Hydroxyquinoline-6-acetic acid.

Potential Applications in Drug Discovery

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[15][16][17] The presence of both a hydroxyl group and a carboxylic acid group in 4-Hydroxyquinoline-6-acetic acid makes it an attractive candidate for further investigation in several areas:

  • Anticancer Research: Quinoline derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of dihydroorotate dehydrogenase (DHODH).[18]

  • Antibacterial Agents: The 4-quinolone core is central to the activity of many antibacterial drugs.[19]

  • Enzyme Inhibition: The functional groups on the molecule could serve as key interaction points with the active sites of various enzymes.

Experimental Protocols for Physicochemical Property Determination

To facilitate further research and validate the predicted properties, the following section outlines standard experimental protocols for determining the key physicochemical parameters of 4-Hydroxyquinoline-6-acetic acid.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid compound and observing the temperature range over which it transitions from a solid to a liquid.

Protocol:

  • A small amount of finely powdered 4-Hydroxyquinoline-6-acetic acid is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Aqueous Solubility

Principle: The equilibrium solubility is determined by measuring the concentration of the compound in a saturated solution at a specific temperature.

Protocol:

  • An excess amount of 4-Hydroxyquinoline-6-acetic acid is added to a known volume of water in a sealed vial.

  • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • The undissolved solid is separated from the solution by centrifugation and filtration.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Octanol-Water Partition Coefficient (logP)

Principle: The shake-flask method is the traditional technique for determining the logP value, which measures the ratio of the concentration of the compound in octanol and water at equilibrium.

Protocol:

  • A known amount of 4-Hydroxyquinoline-6-acetic acid is dissolved in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for partitioning between the two phases.

  • The mixture is then centrifuged to separate the octanol and water layers.

  • The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa

Principle: Potentiometric titration is a common method for determining the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added.

Protocol:

  • A solution of 4-Hydroxyquinoline-6-acetic acid of known concentration is prepared.

  • A standardized solution of a strong base (e.g., NaOH) is added incrementally to the solution.

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve of pH versus the volume of titrant added is plotted.

  • The pKa values are determined from the inflection points of the titration curve.

Experimental_Workflow cluster_0 Physicochemical Property Determination A Sample Preparation (4-Hydroxyquinoline-6-acetic acid) B Melting Point (Capillary Method) A->B C Solubility (Shake-Flask, HPLC) A->C D logP (Shake-Flask, HPLC) A->D E pKa (Potentiometric Titration) A->E F Data Analysis B->F C->F D->F E->F

Caption: Experimental workflow for the determination of physicochemical properties.

Conclusion

4-Hydroxyquinoline-6-acetic acid is a compound with significant potential for further investigation in the field of drug discovery. This technical guide provides a foundational understanding of its molecular and physicochemical properties, combining confirmed data with reliable predictions. The outlined experimental protocols offer a clear path for researchers to validate these properties and further explore the therapeutic potential of this promising molecule. The availability of this comprehensive information is intended to accelerate research and development efforts centered on this and related quinoline derivatives.

Sources

Exploratory

Mechanism of action of 4-Hydroxyquinoline-6-acetic acid in vitro

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-Hydroxyquinoline-6-acetic acid Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibitin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-Hydroxyquinoline-6-acetic acid

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] 4-Hydroxyquinoline-6-acetic acid is a member of this versatile class of compounds. While direct studies on its specific mechanism of action are not extensively documented, the rich pharmacology of its analogs provides a strong foundation for a directed investigation into its in vitro activities. This technical guide presents a comprehensive strategy for researchers, scientists, and drug development professionals to systematically elucidate the in vitro mechanism of action of 4-Hydroxyquinoline-6-acetic acid. We will explore potential molecular targets and signaling pathways based on the known activities of structurally related quinoline derivatives and provide detailed, field-proven experimental protocols to test these hypotheses.

Introduction: The Quinoline Scaffold and Therapeutic Potential

Quinoline and its derivatives are heterocyclic aromatic compounds that form the core of numerous therapeutic agents.[1] Their biological activities are diverse, ranging from the inhibition of crucial enzymes in pathogens to the modulation of key signaling pathways in human cells.[1][2] The 4-hydroxyquinolone moiety, in particular, is associated with a range of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory actions.[3][4][5] 4-Hydroxyquinoline-6-acetic acid, with its characteristic quinoline core, a hydroxyl group at position 4, and an acetic acid substituent at position 6, possesses the structural features that suggest a potential for significant biological activity.[6] This guide provides a roadmap for uncovering the specific molecular interactions and cellular consequences of this compound in an in vitro setting.

Postulated Mechanisms of Action Based on Quinoline Analogs

Based on extensive research into the quinoline class of compounds, several plausible mechanisms of action for 4-Hydroxyquinoline-6-acetic acid can be hypothesized. These hypotheses will form the basis of our investigational workflow.

  • Enzyme Inhibition: Quinoline derivatives are known to inhibit a variety of enzymes.[2] These include enzymes that act on DNA, such as DNA methyltransferases (DNMTs), as well as other key cellular enzymes like tyrosine kinases (e.g., EGFR, VEGFR), acetylcholinesterase (AChE), and carbonic anhydrases (CAs).[1][2][7]

  • DNA Interaction and Damage: Some quinoline-based compounds function as DNA intercalating agents, inserting themselves between the base pairs of DNA and disrupting its normal function.[8] This can lead to the activation of DNA damage response pathways, often involving the tumor suppressor protein p53.[7][8]

  • Modulation of Cellular Signaling Pathways: The anticancer effects of many quinoline derivatives are attributed to their ability to interfere with critical signaling pathways that control cell proliferation, survival, and metastasis.[1] This can include the induction of apoptosis (programmed cell death) and causing cell cycle arrest at various checkpoints.[1][9]

The following sections will detail the experimental protocols required to investigate each of these potential mechanisms.

A Systematic In Vitro Workflow for Mechanistic Elucidation

This section provides a step-by-step experimental plan to systematically investigate the in vitro mechanism of action of 4-Hydroxyquinoline-6-acetic acid.

Initial Assessment: Cytotoxicity Profiling

The first step is to determine the cytotoxic potential of 4-Hydroxyquinoline-6-acetic acid across a panel of human cell lines. This provides essential information on its potency and selectivity.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10]

  • Cell Seeding: Plate cancer cell lines (e.g., HCT116 for colon cancer, A549 for lung cancer, PC3 for prostate cancer, and MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., MRC-5 human lung fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well.[4][10] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a series of dilutions of 4-Hydroxyquinoline-6-acetic acid in the appropriate cell culture medium. After the 24-hour incubation, replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[10]

  • Incubation: Incubate the plates for 48-72 hours.[10]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: IC50 Values

Cell LineCancer TypeIC50 (µM)
HCT116Colon CarcinomaTo be determined
A549Lung CarcinomaTo be determined
PC3Prostate CarcinomaTo be determined
MCF-7Breast CarcinomaTo be determined
MRC-5Normal Lung FibroblastTo be determined

Workflow Diagram: Cytotoxicity Screening

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with 4-Hydroxyquinoline-6-acetic acid incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize measure Measure Absorbance at 570 nm solubilize->measure calculate Calculate IC50 Values measure->calculate

Caption: A typical workflow for determining the cytotoxicity of a test compound using the MTT assay.

Investigating Enzyme Inhibition

Based on the activities of related quinoline compounds, a panel of enzyme inhibition assays should be performed.

Recommended Enzyme Inhibition Assays:

  • DNA Methyltransferase (DNMT) Inhibition Assay: A commercially available MTase-Glo™ biochemical assay can be used to detect the conversion of the methyl donor S-adenosyl-L-methionine (SAM) to S-adenosyl-L-homocysteine (SAH), providing a measure of DNMT activity.[7]

  • Tyrosine Kinase Inhibition Assays: Commercially available kinase assay kits for key cancer-related tyrosine kinases such as EGFR and VEGFR can be utilized. These assays typically measure the phosphorylation of a substrate peptide.

  • Acetylcholinesterase (AChE) Inhibition Assay: The Ellman method is a standard colorimetric assay for measuring AChE activity.[2]

  • Carbonic Anhydrase (CA) Inhibition Assay: The esterase activity of CAs can be measured spectrophotometrically.[2]

Probing DNA Interactions

To determine if 4-Hydroxyquinoline-6-acetic acid interacts with DNA, the following assays are recommended.

Protocol: DNA Intercalation Assay

DNA intercalation can be assessed by monitoring the change in the fluorescence of a DNA-binding dye, such as ethidium bromide, upon displacement by the test compound.

  • Prepare a solution of calf thymus DNA in a suitable buffer.

  • Add ethidium bromide to the DNA solution and measure the baseline fluorescence.

  • Titrate the DNA-ethidium bromide complex with increasing concentrations of 4-Hydroxyquinoline-6-acetic acid.

  • Measure the fluorescence at each concentration. A decrease in fluorescence indicates that the test compound is displacing the ethidium bromide, suggesting intercalation.

Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

  • Treat cells with 4-Hydroxyquinoline-6-acetic acid for a defined period.

  • Embed the cells in a low-melting-point agarose gel on a microscope slide.

  • Lyse the cells to remove membranes and proteins, leaving behind the DNA.

  • Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Delineating Cellular Mechanisms

To understand the cellular consequences of treatment with 4-Hydroxyquinoline-6-acetic acid, the following assays are crucial.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treat cells with the IC50 concentration of 4-Hydroxyquinoline-6-acetic acid for 24, 48, and 72 hours.

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Apoptosis Assay by Annexin V/PI Staining

  • Treat cells with the test compound as for the cell cycle analysis.

  • Harvest the cells and wash them with binding buffer.

  • Resuspend the cells in a solution containing Annexin V-FITC and propidium iodide (PI).

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol: Western Blotting for Key Signaling Proteins

Western blotting can be used to assess the effect of 4-Hydroxyquinoline-6-acetic acid on the expression and activation of key proteins in signaling pathways.

  • Treat cells with the compound and lyse them to extract total protein.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Probe the membrane with primary antibodies specific for the proteins of interest (e.g., p53, cleaved caspases, proteins of the PI3K/AKT pathway).

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate.

Proposed Signaling Pathway for Investigation

G cluster_cellular_effects Potential Cellular Effects compound 4-Hydroxyquinoline-6-acetic acid dna_damage DNA Damage / Intercalation compound->dna_damage enzyme_inhibition Enzyme Inhibition (e.g., DNMTs, Kinases) compound->enzyme_inhibition p53 p53 Activation dna_damage->p53 pi3K_akt pi3K_akt enzyme_inhibition->pi3K_akt cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis pi3k_akt PI3K/AKT Pathway Inhibition pi3k_akt->apoptosis inhibition of inhibition

Caption: A hypothetical signaling pathway illustrating potential mechanisms of action for 4-Hydroxyquinoline-6-acetic acid.

Data Interpretation and Pathway Analysis

The data generated from these experiments should be integrated to build a comprehensive picture of the mechanism of action. For example:

  • If the compound shows potent and selective cytotoxicity against cancer cells, and the comet assay reveals significant DNA damage, this would suggest a DNA-damaging mechanism. This could be further supported by Western blot data showing an upregulation of p53 and its downstream targets.

  • If the compound has a low micromolar IC50 in a specific kinase assay, and this correlates with the inhibition of a known downstream signaling pathway (e.g., PI3K/AKT) in cellular assays, this would point towards a mechanism of targeted enzyme inhibition.

  • A significant accumulation of cells in a particular phase of the cell cycle, coupled with the induction of apoptosis, would indicate that the compound disrupts cell cycle progression, ultimately leading to cell death.

Conclusion and Future Directions

This technical guide provides a robust framework for the in vitro investigation of the mechanism of action of 4-Hydroxyquinoline-6-acetic acid. By systematically evaluating its effects on cell viability, enzyme activity, DNA integrity, and key cellular signaling pathways, researchers can build a detailed understanding of its biological activity. The insights gained from these studies will be invaluable for guiding further preclinical development, including in vivo efficacy and toxicity studies, and for the potential optimization of this compound as a novel therapeutic agent. The multifaceted nature of the quinoline scaffold suggests that 4-Hydroxyquinoline-6-acetic acid may act through a combination of the mechanisms outlined here, and a thorough investigation is warranted to unlock its full therapeutic potential.

References

  • Title: Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC Source: National Center for Biotechnology Information URL
  • Title: Quinoline-based compounds can inhibit diverse enzymes that act on DNA - bioRxiv Source: bioRxiv URL
  • Title: Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed Source: PubMed URL
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  • Title: The Multifaceted Biological Activities of Quinoline Derivatives: An In-depth Technical Guide - Benchchem Source: Benchchem URL
  • Title: The structure and biological properties of (4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)
  • Title: Application Notes and Protocols for 4-Hydroxyquinoline Derivatives in Anticancer Drug Discovery - Benchchem Source: Benchchem URL
  • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH Source: National Center for Biotechnology Information URL
  • Title: Recent Advances in the Catalytic Synthesis of 4-Quinolones Source: ScienceDirect URL
  • Title: Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI Source: MDPI URL
  • Title: 4'-hydroxywogonin inhibits oral squamous cell carcinoma progression by targeting Gas6/Axl signaling axis - PubMed Source: PubMed URL
  • Title: Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - MDPI Source: MDPI URL
  • Title: Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates - Semantic Scholar Source: Semantic Scholar URL
  • Title: Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Publishing Source: Royal Society of Chemistry URL
  • Title: The synthesis of 4-hydroxyquinolines.
  • Title: A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)
  • Title: Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC Source: National Center for Biotechnology Information URL
  • Title: In vitro selective inhibitory effect of 8-hydroxyquinoline against bifidobacteria and clostridia Source: SpringerLink URL
  • Title: Inhibition of the Signal Transducer and Activator of Transcription-3 (STAT3)
  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI Source: MDPI URL
  • Title: CAS 5622-34-4: 6-Quinoline acetic acid | CymitQuimica Source: CymitQuimica URL

Sources

Foundational

An In-depth Technical Guide to 4-Hydroxyquinoline-6-acetic acid: Receptor Binding Affinity and Target Identification

Introduction The quinoline scaffold is a prominent structural motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3] Derivatives of quinoline have been extensively investigated and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a prominent structural motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3] Derivatives of quinoline have been extensively investigated and developed as antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1][2] The versatility of the quinoline ring system allows for a wide range of chemical modifications, enabling the fine-tuning of its biological properties.[1] This guide focuses on a specific derivative, 4-Hydroxyquinoline-6-acetic acid, providing a comprehensive technical framework for researchers and drug development professionals to investigate its receptor binding affinity and identify its molecular targets. While direct experimental data for this particular compound is not extensively available in the public domain, this document will leverage data from structurally related compounds and established methodologies to provide a robust starting point for its characterization.[4]

Part 1: Foundational Understanding and Initial Assessment

Before embarking on extensive experimental work, a thorough in-silico and literature-based assessment is crucial. This initial phase helps in formulating hypotheses about potential targets and guides the selection of appropriate experimental assays.

Structural Analogs and Predicted Activities

The biological activities of structurally similar compounds can offer valuable insights into the potential targets of 4-Hydroxyquinoline-6-acetic acid. For instance, many 4-hydroxyquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The mechanisms often involve the inhibition of enzymes crucial for cancer cell proliferation and survival, such as DNA topoisomerases and protein kinases.[1][5] Additionally, some quinoline derivatives are known to act as receptor antagonists, for example, at the 5-HT3 receptor.[6]

Table 1: Bioactivities of Structurally Related Quinoline Derivatives

Compound ClassBiological ActivityPotential Target(s)Reference(s)
4-Hydroxyquinoline-3-carboxylic acid derivatives5-HT3 Receptor Antagonism5-HT3 Receptor[6]
2-ArylquinolinesTopoisomerase I InhibitionTopoisomerase I[5]
4-Alkoxy-2-arylquinolinesCytotoxicity against cancer cell linesTubulin Polymerization[5]
8-Hydroxyquinoline derivativesHistamine H2 Receptor BlockadeHistamine H2 Receptor[7]
4-Aminoquinoline derivativesAntileishmanial, TLR antagonismToll-like Receptors (TLRs)[8]

This comparative analysis suggests that 4-Hydroxyquinoline-6-acetic acid could potentially interact with a range of targets, including G-protein coupled receptors (GPCRs), enzymes, and other signaling proteins.

Physicochemical Properties and Druggability Assessment

A preliminary assessment of the physicochemical properties of 4-Hydroxyquinoline-6-acetic acid is essential to predict its "druggability." Tools for computational analysis can predict properties like lipophilicity (cLogP), solubility, and potential for oral bioavailability. These parameters are critical for designing experiments and interpreting results.

Part 2: Determining Receptor Binding Affinity

Understanding the strength of the interaction between a ligand and its receptor, quantified by the binding affinity (often expressed as the dissociation constant, Kd), is a cornerstone of pharmacology.[9]

Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[9][10] These assays utilize a radioactively labeled ligand to measure its binding to a receptor preparation.[9]

This protocol aims to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax).

1. Receptor Preparation:

  • Prepare cell membranes or purified receptors from a relevant cell line or tissue.

  • Determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford).[9]

2. Assay Buffer Preparation:

  • Prepare an appropriate binding buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors).[9]

3. Reaction Setup:

  • In a 96-well plate, set up reactions in a final volume of 250 µL per well.[11]

  • For each concentration of the radiolabeled 4-Hydroxyquinoline-6-acetic acid analog, prepare triplicate wells for:

    • Total Binding: Receptor preparation + radioligand.

    • Non-specific Binding (NSB): Receptor preparation + radioligand + a high concentration (100-1000 fold excess) of an unlabeled competing ligand.[9]

4. Incubation:

  • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium.[11]

5. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[11]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

6. Quantification:

  • Dry the filters and measure the radioactivity using a scintillation counter.[11]

7. Data Analysis:

  • Calculate specific binding by subtracting NSB from total binding.

  • Plot specific binding against the concentration of the radioligand.

  • Fit the data using non-linear regression to a one-site binding hyperbola to determine the Kd and Bmax values.[12]

Label-Free Biosensor Technologies

More recent technologies like Surface Plasmon Resonance (SPR) and Resonant Waveguide Grating (RWG) offer label-free, real-time analysis of ligand-receptor interactions.[13] These methods can provide a more comprehensive understanding of the binding kinetics.[13]

Part 3: A Multi-Pronged Approach to Target Identification

Identifying the specific molecular target(s) of a novel compound is a critical and often challenging step in drug discovery.[14][15] A combination of biochemical and cell-based approaches is often required for successful target deconvolution.[14]

Affinity-Based Methods

Affinity-based methods leverage the binding interaction between the small molecule and its target protein to isolate and identify the target.

AC_MS_Workflow cluster_prep Preparation cluster_pull Pull-Down cluster_analysis Analysis A Synthesize derivatized 4-Hydroxyquinoline-6-acetic acid with an affinity tag (e.g., biotin) B Immobilize derivatized compound on a solid support (e.g., agarose beads) A->B C Incubate immobilized compound with cell lysate or tissue extract B->C D Wash beads to remove non-specifically bound proteins C->D E Elute specifically bound proteins D->E F Separate proteins by SDS-PAGE E->F G In-gel digestion (e.g., with trypsin) F->G H Identify proteins by LC-MS/MS G->H

Caption: Workflow for target identification using Affinity Chromatography-Mass Spectrometry.

1. Ligand Immobilization:

  • Synthesize a derivative of 4-Hydroxyquinoline-6-acetic acid with a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity. This often requires initial structure-activity relationship (SAR) studies.[16]

  • Covalently attach the tagged compound to a solid support, such as agarose or magnetic beads.[16]

2. Protein Extraction:

  • Prepare a lysate from cells or tissues of interest using a suitable lysis buffer containing protease inhibitors.

3. Affinity Purification:

  • Incubate the cell lysate with the immobilized compound to allow for binding of the target protein(s).[17]

  • As a negative control, incubate the lysate with beads that have not been coupled to the compound.

  • Thoroughly wash the beads to remove non-specifically bound proteins.

4. Elution and Identification:

  • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Separate the eluted proteins by one- or two-dimensional gel electrophoresis (1D or 2D-PAGE).[16]

  • Excise the protein bands that are specific to the compound-coupled beads.

  • Perform in-gel digestion of the proteins (e.g., with trypsin).

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[17]

Cell-Based Functional Assays

Once a putative target is identified, cell-based functional assays are essential to validate the interaction and understand its downstream consequences.[18][19][20] If the identified target is a GPCR, a variety of assays can be employed to measure its activation.[18][21]

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 4-Hydroxyquinoline- 6-acetic acid GPCR Putative GPCR Target Ligand->GPCR Binds G_Protein G-Protein (e.g., Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Gene Expression CREB->Gene Regulates

Caption: A hypothetical GPCR signaling pathway activated by the compound.

This protocol describes a common method to measure the accumulation of cyclic AMP (cAMP), a second messenger produced upon the activation of Gs-coupled GPCRs.[19][21]

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293) that endogenously or recombinantly expresses the putative GPCR target.

  • For some assay formats, cells may need to be transfected with a biosensor plasmid (e.g., a luciferase-based cAMP sensor).[21]

2. Cell Seeding:

  • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare serial dilutions of 4-Hydroxyquinoline-6-acetic acid in a suitable assay buffer.

  • Add the compound dilutions to the cells and incubate for a specified time at 37°C.

  • Include appropriate controls: a vehicle control (buffer only) and a positive control (a known agonist for the receptor).

4. Cell Lysis and Detection:

  • Lyse the cells according to the assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescence-based reporter assay.[21]

5. Data Analysis:

  • Plot the measured signal against the log concentration of 4-Hydroxyquinoline-6-acetic acid.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of the maximal response).

Part 4: Target Validation and Self-Validating Systems

Target validation is the process of demonstrating that modulating the identified target with the compound leads to the desired physiological effect.[22][23][24][25]

Orthogonal Approaches

To build confidence in the identified target, it is crucial to use orthogonal methods for validation. This can include:

  • Genetic Knockdown/Knockout: Using techniques like RNA interference (RNAi) or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.[22][26] The effect of 4-Hydroxyquinoline-6-acetic acid should be diminished or abolished in these modified cells.

  • Use of Tool Compounds: Employing other known and structurally distinct modulators of the target to see if they produce similar cellular phenotypes.

Designing Self-Validating Experiments

A self-validating experimental design incorporates internal controls that confirm the specificity of the observed effects.

Self_Validating_Logic cluster_experiment Experimental Setup cluster_outcomes Expected Outcomes for Validation A Wild-Type Cells C Treatment with 4-Hydroxyquinoline-6-acetic acid A->C D Vehicle Control A->D B Target Knockdown/Knockout Cells B->C B->D O1 Phenotypic Effect Observed C->O1 O3 No Phenotypic Effect C->O3 O2 No Phenotypic Effect D->O2 O4 No Phenotypic Effect D->O4

Caption: Logic of a self-validating experiment using target knockdown.

Conclusion

The exploration of 4-Hydroxyquinoline-6-acetic acid presents a promising avenue for drug discovery, given the rich pharmacological history of the quinoline scaffold. This guide has outlined a systematic and rigorous approach to characterizing its receptor binding affinity and identifying its molecular targets. By integrating computational analysis, robust biochemical assays, and well-designed cell-based functional studies, researchers can effectively deconvolve the mechanism of action of this compound and evaluate its therapeutic potential. The emphasis on orthogonal validation and self-validating experimental designs will ensure the generation of high-confidence data, a critical requirement for advancing a compound through the drug development pipeline.

References

  • Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists. (2013). Biocompare. Available at: [Link]

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  • What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary. (n.d.). NVIDIA. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023). Oriental Journal of Chemistry. Available at: [Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.). PubMed. Available at: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024). MDPI. Available at: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Target Identification and Validation in Drug Discovery | Chemspace. (2025). Chemspace. Available at: [Link]

  • Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. (2026). Journal of Visualized Experiments. Available at: [Link]

  • Small-molecule Target and Pathway Identification - Broad Institute. (n.d.). Broad Institute. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010). ACS Publications. Available at: [Link]

  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS - Semantic Scholar. (2023). Semantic Scholar. Available at: [Link]

  • Target Identification and Validation Proven: Rapid Drug R&D. (n.d.). Charles River. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025). Royal Society of Chemistry. Available at: [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed. (2009). National Center for Biotechnology Information. Available at: [Link]

  • Drug Target Identification & Validation. (n.d.). News-Medical.net. Available at: [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery - European Pharmaceutical Review. (2013). European Pharmaceutical Review. Available at: [Link]

  • Target identification and validation in research - | World Journal of Biology Pharmacy and Health Sciences. (2024). World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Strategic Use of Affinity-Based Mass Spectrometry Techniques in the Drug Discovery Process | Analytical Chemistry - ACS Publications. (2001). ACS Publications. Available at: [Link]

  • A Pipeline for Drug Target Identification and Validation - PMC - NIH. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution | Request PDF - ResearchGate. (2025). ResearchGate. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012). National Center for Biotechnology Information. Available at: [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands - BrJAC. (n.d.). Brazilian Journal of Analytical Chemistry. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016). National Center for Biotechnology Information. Available at: [Link]

  • A Liquid Chromatography-Mass Spectrometry Platform for Identifying Protein Targets of Small-Molecule Binding Relevant to Disease and Metabolism - eScholarship. (n.d.). eScholarship, University of California. Available at: [Link]

  • Functional validation of novel drug targets | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Gifford Bioscience. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. (2012). Arkivoc. Available at: [Link]

  • The synthesis of 4-hydroxyquinolines. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • 5-HT3 receptor antagonists. 2. 4-Hydroxy-3-quinolinecarboxylic acid derivatives - PubMed. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • BindingDB BDBM50202291 Acetic acid (R)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester::CHEMBL255229. (n.d.). BindingDB. Available at: [Link]

  • The structure and biological properties of (4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetic acid and its esters | Journal of Organic and Pharmaceutical Chemistry. (2013). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW - Zenodo. (n.d.). Zenodo. Available at: [Link]

  • Discovery of 8‑Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold - Semantic Scholar. (2022). Semantic Scholar. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - Frontiers. (n.d.). Frontiers. Available at: [Link]

  • Morphic Therapeutic leverages digital chemistry strategy to design a novel small molecule inhibitor of α4β7 integrin - Schrödinger. (n.d.). Schrödinger. Available at: [Link]

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Exploratory

Pharmacokinetic Profiling and Metabolism of 4-Hydroxyquinoline-6-acetic Acid: A Comprehensive Methodological Guide

Executive Summary 4-Hydroxyquinoline-6-acetic acid (CAS: 1261543-45-6) is a highly versatile heterocyclic building block widely utilized in the synthesis of immunomodulators, antimalarials, and targeted kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxyquinoline-6-acetic acid (CAS: 1261543-45-6) is a highly versatile heterocyclic building block widely utilized in the synthesis of immunomodulators, antimalarials, and targeted kinase inhibitors[1]. From a DMPK perspective, this molecule presents a fascinating dual-liability challenge. It contains two distinct functional moieties that dictate its metabolic fate: a quinoline core susceptible to Phase I cytochrome P450 (CYP) oxidation, and an acetic acid moiety highly prone to Phase II conjugation.

This whitepaper provides a self-validating, causality-driven methodological framework for profiling the pharmacokinetics (PK) and metabolism of 4-Hydroxyquinoline-6-acetic acid and its derivatives. By understanding the why behind the experimental designs—specifically the need to capture reactive acyl glucuronides and CoA thioesters—scientists can prevent late-stage attrition due to idiosyncratic drug toxicity.

Structural Liabilities and Metabolic Pathways

To design an effective PK/ADME screening cascade, we must first analyze the structural liabilities of the molecule.

Phase I Metabolism: The Quinoline Core

The quinoline ring is a classic substrate for hepatic cytochrome P450 enzymes. Extensive studies on structurally related quinoline-3-carboxamides (e.g., roquinimex, laquinimod) demonstrate that CYP3A4 and CYP2D6 are the primary drivers of quinoline metabolism, typically resulting in hydroxylated and demethylated metabolites[2]. Because the 4-position is already hydroxylated in 4-Hydroxyquinoline-6-acetic acid, CYP-mediated oxidation will likely target the 2-, 5-, or 8-positions, potentially forming dihydroxyquinolines or reactive ortho-quinones[3].

Phase II Metabolism: The Acetic Acid Moiety

Carboxylic acid-containing drugs undergo rapid Phase II elimination via two primary pathways: UDP-glucuronosyltransferase (UGT) mediated acyl glucuronidation and Acyl-CoA synthetase mediated thioesterification[4]. While these pathways facilitate renal and biliary clearance, they also generate 1-β-O-acyl glucuronides and acyl-CoA thioesters. These are electrophilic, chemically reactive intermediates capable of transacylation and covalent binding to biological macromolecules (proteins and DNA), which has been causatively linked to idiosyncratic hepatotoxicity and immune-mediated adverse reactions[5][6].

G Parent 4-Hydroxyquinoline-6-acetic acid CYP CYP450 Oxidation (e.g., CYP3A4, CYP2D6) Parent->CYP Phase I UGT UGT Glucuronidation (Phase II) Parent->UGT Phase II CoA Acyl-CoA Synthetase (Phase II) Parent->CoA Phase II Met_OH Hydroxylated Quinoline Metabolites CYP->Met_OH Met_Gluc 1-β-O-Acyl Glucuronide (Reactive Intermediate) UGT->Met_Gluc Met_CoA Acyl-CoA Thioester (Reactive Intermediate) CoA->Met_CoA Tox Protein Adduction / Idiosyncratic Toxicity Met_Gluc->Tox Transacylation Met_CoA->Tox Covalent Binding

Fig 1: Primary metabolic pathways and reactive intermediate formation for 4-Hydroxyquinoline-6-acetic acid.

In Vitro Metabolic Stability & Reactive Metabolite Trapping

Scientific Rationale: We utilize cryopreserved human hepatocytes rather than human liver microsomes (HLMs) for this assay. HLMs require the exogenous addition of multiple cofactors (NADPH, UDPGA, CoA, ATP) to capture the full metabolic picture. Hepatocytes provide an intact cellular machinery with endogenous cofactor pools, ensuring accurate physiological coupling of Phase I and Phase II pathways[7].

Protocol 1: Hepatocyte Incubation and Covalent Binding Assessment

This protocol is designed to measure intrinsic clearance ( CLint​ ) while simultaneously trapping reactive acyl glucuronides.

  • Preparation of Hepatocytes: Thaw cryopreserved human hepatocytes in Williams' Medium E supplemented with cell maintenance supplements. Centrifuge at 50 × g for 5 minutes and resuspend to a working viability of >80% at a density of 1×106 cells/mL.

  • Trapping Agent Addition: To detect reactive intermediates, spike the hepatocyte suspension with 10 mM Glutathione (GSH) to trap soft electrophiles (from quinoline oxidation) and 10 mM Potassium Cyanide (KCN) to trap hard electrophiles.

  • Reaction Initiation: Pre-incubate the cell suspension at 37°C with 5% CO2​ for 10 minutes. Initiate the reaction by adding 4-Hydroxyquinoline-6-acetic acid to a final concentration of 10 µM (ensure organic solvent concentration remains <0.1% to prevent CYP inhibition).

  • Kinetic Sampling: At designated time points (0, 15, 30, 60, 90, and 120 minutes), transfer 50 µL aliquots of the incubation mixture into a quenching plate containing 150 µL of ice-cold Acetonitrile (ACN) spiked with a stable-isotope labeled internal standard (SIL-IS).

  • Extraction and Analysis: Centrifuge the quenched plates at 3,000 × g for 15 minutes at 4°C to precipitate proteins. The supernatant is then subjected to LC-HRMS (High-Resolution Mass Spectrometry) to quantify parent depletion and identify GSH/Cyanide adducts.

In Vivo Pharmacokinetic Profiling

To translate in vitro findings, an in vivo rodent model is utilized. The carboxylic acid moiety typically results in high plasma protein binding and low volume of distribution, while rapid glucuronidation often leads to high systemic clearance[8].

Protocol 2: Rat PK Study Design and Execution
  • Formulation:

    • Intravenous (IV): Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubility.

    • Per Os (PO): Suspend the compound in 0.5% Methylcellulose / 0.1% Tween-80 in purified water.

  • Dosing: Administer IV doses at 1 mg/kg via the tail vein. Administer PO doses at 10 mg/kg via oral gavage to fasted male Sprague-Dawley rats (n=3 per group).

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood into pre-chilled tubes containing K2​EDTA as an anticoagulant. Critical Step: Because acyl glucuronides are chemically unstable and can hydrolyze back to the parent drug ex vivo (artificially inflating parent concentrations), immediately add 2% formic acid to the plasma to stabilize the acyl glucuronide, then store at -80°C.

Data Presentation: Projected PK Parameters

The following table summarizes the anticipated pharmacokinetic profile of a high-clearance quinoline-acetic acid derivative, analyzed via Non-Compartmental Analysis (NCA).

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Physiological Interpretation
Cmax​ (ng/mL) 1,250 ± 150850 ± 120Moderate oral absorption limited by first-pass metabolism.
Tmax​ (h) N/A0.5 - 1.0Rapid absorption typical of small, acidic molecules.
AUC0−∞​ (h*ng/mL) 980 ± 952,450 ± 310Area under the curve indicates overall systemic exposure.
Clearance ( CL ) (mL/min/kg) 17.0 ± 2.1N/AHigh clearance, approaching rat hepatic blood flow (~55 mL/min/kg).
Volume of Distribution ( Vss​ ) (L/kg) 0.45 ± 0.08N/ALow Vss​ , indicating the compound is restricted to extracellular fluid due to high protein binding.
Bioavailability ( F ) (%) N/A~25%Low bioavailability driven by extensive UGT-mediated first-pass extraction.

Bioanalytical Workflow (LC-MS/MS)

Robust quantification of 4-Hydroxyquinoline-6-acetic acid requires a highly sensitive LC-MS/MS method. The acidic nature of the molecule necessitates negative electrospray ionization (ESI-) or careful pH adjustment to utilize positive mode.

G Sample Acidified Plasma Sample (K2EDTA + Formic Acid) Prep Protein Precipitation (Cold ACN + IS) Sample->Prep LC UPLC Separation (C18 Column, Acidic Mobile Phase) Prep->LC MS ESI-MS/MS (MRM Mode) LC->MS Data NCA PK Modeling (WinNonlin) MS->Data

Fig 2: Step-by-step bioanalytical workflow for the quantification of plasma analytes.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water (maintains the carboxylic acid in an un-ionized state for better retention).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Detection: Multiple Reaction Monitoring (MRM) tracking the specific precursor-to-product ion transition of the quinoline core.

References

  • Chemsrc. "4-Hydroxyquinoline-6-acetic acid | CAS#:1261543-45-6". Chemsrc.com. Available at:[Link]

  • Lund University. "Metabolism of quinoline 3-carboxamides...". Lund University Research Portal. Available at:[Link]

  • Regan, S. L., et al. "Acyl glucuronides: the good, the bad and the ugly". Biopharmaceutics & Drug Disposition, PubMed. Available at:[Link]

  • American Chemical Society. "Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules". ACS Publications. Available at:[Link]

  • Antimicrobial Agents and Chemotherapy. "Differential Cytochrome P450 2D Metabolism Alters Tafenoquine Pharmacokinetics". ASM Journals. Available at:[Link]

  • Structure–Metabolism Relationships in the Glucuronidation of d-Amino Acid Oxidase Inhibitors. PMC. Available at:[Link]

  • ResearchGate. "Acyl Glucuronidation and Acyl‐CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs". Available at:[Link]

  • Drug Hunter. "Phase II Drug Metabolism". Available at:[Link]

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Foundational

Topic: Biosynthetic Pathways and Natural Occurrence of 4-Hydroxyquinoline-6-acetic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry and natural products, forming the core...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous biologically active compounds. This guide provides a detailed exploration of the biosynthetic origins of this scaffold, with a specific focus on the putative pathways leading to 4-Hydroxyquinoline-6-acetic acid. While direct literature on the biosynthesis and natural sourcing of 4-Hydroxyquinoline-6-acetic acid is sparse, this document synthesizes established knowledge on related 4-hydroxy-2-alkylquinolines (HAQs) from microbial sources and general quinoline alkaloid pathways in plants to construct a scientifically-grounded, hypothetical biosynthetic route. We delve into the enzymatic logic, precursor molecules, and regulatory networks that govern the formation of the quinoline ring. Furthermore, this guide outlines the known natural occurrences of closely related analogs and provides a detailed experimental protocol for the extraction and analysis of such compounds from microbial cultures. This document serves as a foundational resource for researchers aiming to explore the natural product landscape of quinoline derivatives and harness these pathways for synthetic biology and drug discovery applications.

Part 1: The Biosynthetic Foundation: Assembly of the 4-Hydroxyquinoline Core

The formation of the 4-hydroxyquinoline ring system is a fascinating example of convergent evolution, with distinct pathways identified in bacteria and plants. Understanding these core pathways is essential to postulate a route to 4-Hydroxyquinoline-6-acetic acid.

Microbial Biosynthesis: The Pseudomonas HAQ Pathway

The most extensively studied biosynthesis of 4-hydroxyquinolines is in the opportunistic pathogen Pseudomonas aeruginosa. This bacterium produces a class of secondary metabolites known as 4-hydroxy-2-alkylquinolines (HAQs), which act as quorum sensing signal molecules.[1] The central precursor for the quinoline ring in this pathway is anthranilic acid , a metabolite derived from the shikimate pathway.[2]

The biosynthesis is orchestrated by the enzymes encoded in the pqsABCDE operon and involves a "head-to-head" condensation of anthranilic acid with a β-keto fatty acid.[1][3]

The key enzymatic steps are as follows:

  • Activation of Anthranilic Acid: The enzyme PqsA, an anthranilate-CoA ligase, activates anthranilic acid by ligating it to coenzyme A (CoA), forming anthraniloyl-CoA. This activation is the committed step for HAQ biosynthesis.

  • Condensation: PqsD, a condensing enzyme, catalyzes the condensation of anthraniloyl-CoA with a β-keto fatty acid. The length of the alkyl chain at the C-2 position is determined by the specific β-keto fatty acid utilized.

  • Cyclization and Decarboxylation: The enzymes PqsB and PqsC are involved in the subsequent cyclization and decarboxylation of the intermediate to form the core 4-hydroxyquinoline structure.

This pathway is elegantly integrated with the bacterium's primary metabolism, as the β-keto fatty acid precursors can be derived from the fatty acid biosynthesis pathway.[1]

HAQ_Biosynthesis cluster_0 Key Precursors cluster_1 Biosynthetic Core Pathway Anthranilic_Acid Anthranilic Acid Anthraniloyl_CoA Anthraniloyl-CoA Anthranilic_Acid->Anthraniloyl_CoA PqsA (+ CoA) Beta_Keto_Fatty_Acid β-Keto Fatty Acid Intermediate Condensed Intermediate Beta_Keto_Fatty_Acid->Intermediate Anthraniloyl_CoA->Intermediate PqsD HAQ 4-Hydroxy-2-alkylquinoline (HAQ) Intermediate->HAQ PqsB, PqsC (Cyclization)

Caption: Core biosynthetic pathway for 4-hydroxy-2-alkylquinolines (HAQs) in P. aeruginosa.

Plant-Based Biosynthesis of Quinoline Alkaloids

In the plant kingdom, quinoline alkaloids are primarily found in families such as Rutaceae and Rubiaceae.[4] The biosynthetic routes are more diverse but also frequently utilize anthranilic acid as a key building block, which itself is derived from tryptophan.[4][5]

One established pathway involves the condensation of an anthranilic acid derivative (e.g., 3-hydroxyanthranilic acid) with malonyl-CoA, followed by cyclization to form the quinoline ring.[5] This contrasts with the microbial pathway by utilizing a different acyl donor (malonyl-CoA vs. a β-keto fatty acid), leading to different substitution patterns on the final quinoline structure.

Part 2: A Putative Biosynthetic Pathway for 4-Hydroxyquinoline-6-acetic acid

Direct evidence for the biosynthesis of 4-Hydroxyquinoline-6-acetic acid is not available in current literature. However, based on established biochemical principles, we can propose a logical and scientifically plausible pathway. The pathway likely proceeds in two major stages: formation of the 4-hydroxyquinoline core, followed by the installation of the acetic acid moiety at the C-6 position.

Proposed Pathway:

  • Formation of the 4-Hydroxyquinoline Core: The core ring system is likely synthesized from anthranilic acid, as seen in both microbial and plant pathways. For a simple 4-hydroxyquinoline (unsubstituted at C-2 and C-3), a plausible route involves the condensation of anthranilic acid with malonyl-CoA, followed by cyclization and decarboxylation, which would yield 4-hydroxyquinolin-2(1H)-one, a known tautomer of 2,4-dihydroxyquinoline. Subsequent reduction would yield the 4-hydroxyquinoline core.

  • Installation of the 6-Acetic Acid Moiety: The addition of an acetic acid group to an aromatic ring is a common modification in secondary metabolism. This is typically achieved through the action of an Acetyl-CoA transferase or a related acyltransferase. The reaction would likely proceed via a Friedel-Crafts-type acylation mechanism, where an activated acetyl group (from Acetyl-CoA) is attached to the electron-rich benzene ring of the quinoline scaffold. The enzyme would provide specificity for the C-6 position.

Putative_Pathway cluster_0 Core Ring Formation cluster_1 Side Chain Installation Anthranilic_Acid Anthranilic Acid Core_Intermediate Intermediate Anthranilic_Acid->Core_Intermediate Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Core_Intermediate Hydroxyquinoline 4-Hydroxyquinoline Core_Intermediate->Hydroxyquinoline Cyclization & Modification Target_Molecule 4-Hydroxyquinoline- 6-acetic acid Hydroxyquinoline->Target_Molecule Putative Acetyl-CoA Transferase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Target_Molecule

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Protocols & Analytical Methods

Method

Comprehensive Application Note &amp; Protocol: HPLC Method Development and Validation for 4-Hydroxyquinoline-6-acetic Acid Quantification

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Application Focus: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Introduction & Analyte Profiling 4-Hydroxyquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Application Focus: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction & Analyte Profiling

4-Hydroxyquinoline-6-acetic acid (CAS: 1261543-45-6)[1] is a highly valuable heterocyclic building block frequently utilized in pharmaceutical synthesis and drug discovery. Quantifying this compound presents a unique analytical challenge due to its complex physicochemical properties.

Structurally, the molecule is amphoteric and exhibits tautomerism. It contains a basic quinoline nitrogen, a phenolic-like hydroxyl group at the 4-position (which predominantly exists as the 4-quinolone tautomer in polar solvents), and an acidic carboxylic acid moiety at the 6-position. Because its ionization state is highly sensitive to the pH of its environment, establishing a robust, reproducible chromatographic method requires strict control over mobile phase thermodynamics and stationary phase chemistry.

Scientific Rationale: The "Why" Behind the Method

To ensure this protocol functions as a highly reliable, self-validating system, every chromatographic parameter has been selected based on fundamental chemical causality.

Stationary Phase Selection

We utilize a fully end-capped, high-purity C18 silica column (e.g., Waters XBridge or Phenomenex Luna). Causality: Older generation silica columns possess active residual silanols. The basic quinoline nitrogen of our analyte will undergo secondary ion-exchange interactions with these silanols, resulting in severe peak tailing. A fully end-capped column mitigates this, ensuring symmetrical peaks and reliable integration.

Mobile Phase Thermodynamics & pH Control

The mobile phase utilizes 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases, driving the pH down to approximately 2.0. Causality: The acetic acid group has a pKa of ~4.5. By operating at pH 2.0 (more than 2 units below the pKa), we ensure the carboxylic acid is fully protonated and unionized. Simultaneously, TFA acts as a volatile ion-pairing reagent, masking any remaining active sites on the column and locking the analyte into a single, reproducible ionization state.

Gradient Elution & Solvent Mismatch Prevention

A gradient of Acetonitrile (ACN) is employed rather than an isocratic hold. Causality: As a synthetic intermediate, 4-Hydroxyquinoline-6-acetic acid samples often contain highly polar precursors or non-polar degradation products. A gradient ensures all species elute within a reasonable timeframe. The sample diluent is set to 50:50 Water:ACN to prevent solvent-mismatch peak distortion while ensuring complete solubilization of the amphoteric analyte.

MethodDev A Analyte Profiling (pKa ~4.5, Tautomerism) B Stationary Phase Selection (End-capped C18) A->B C Mobile Phase Optimization (0.1% TFA, pH 2.0) B->C D Gradient & Flow Rate (Acetonitrile/Water) C->D E Method Validation (ICH Q2(R2) Framework) D->E

Fig 1: Step-by-step HPLC method development workflow for acidic amphoteric compounds.

Experimental Protocol

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)Provides optimal theoretical plates and prevents tailing.
Mobile Phase A 0.1% TFA in HPLC-grade WaterBuffers pH to ~2.0, suppressing ionization of the acid group.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluting solvent; TFA maintains constant baseline.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30°CReduces system backpressure and improves mass transfer.
Detection UV at 254 nmCaptures the strong π→π∗ transitions of the quinoline ring.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes)

  • 2.0 - 12.0 min: 5% 95% B (Linear gradient for impurity elution)

  • 12.0 - 15.0 min: 95% B (Column wash)

  • 15.0 - 15.1 min: 95% 5% B (Return to initial conditions)

  • 15.1 - 20.0 min: 5% B (Column re-equilibration)

Step-by-Step Sample Preparation & Self-Validation Workflow

This protocol is designed as a self-validating system . The sequence cannot proceed to sample analysis unless the System Suitability Test (SST) passes, ensuring absolute trustworthiness of the generated data.

Step 1: Diluent Preparation Mix 500 mL of HPLC-grade Water with 500 mL of Acetonitrile. Degas via sonication for 10 minutes.

Step 2: Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh 10.0 mg of 4-Hydroxyquinoline-6-acetic acid reference standard into a 10 mL volumetric flask.

  • Add 7 mL of diluent and sonicate until completely dissolved.

  • Allow the solution to return to room temperature, then make up to the mark with diluent.

Step 3: Working Standard Solution (50 µg/mL)

  • Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with diluent and mix thoroughly.

Step 4: System Suitability Testing (SST) - The Self-Validation Gate Inject the 50 µg/mL Working Standard six consecutive times before running any unknown samples. The system is validated for use only if it meets the following criteria:

  • RSD of Peak Area: 2.0% (Ensures injector precision).

  • Tailing Factor ( Tf​ ): 1.5 (Ensures column health and lack of secondary interactions).

  • Theoretical Plates ( N ): 5000 (Ensures adequate column efficiency).

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance, the developed method must be validated according to the latest ICH Q2(R2) guidelines[2], which emphasize a lifecycle approach to analytical procedure development and validation[3].

Validation Root ICH Q2(R2) Validation Spec Specificity (Peak Purity) Root->Spec Lin Linearity & Range (R² > 0.999) Root->Lin Acc Accuracy (Recovery 98-102%) Root->Acc Prec Precision (RSD < 2.0%) Root->Prec Sens Sensitivity (LOD / LOQ) Root->Sens

Fig 2: Core analytical validation parameters as defined by the ICH Q2(R2) guideline.

Validation Acceptance Criteria

The following table summarizes the experimental design and acceptance criteria required to validate the method for the quantification of 4-Hydroxyquinoline-6-acetic acid:

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject blank (diluent) and forced degradation samples (acid, base, peroxide, thermal, UV).No interfering peaks at the retention time of the analyte. Peak purity angle < Purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the target concentration (e.g., 12.5 to 75 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the target response.
Accuracy (Recovery) Spike known amounts of analyte into a placebo matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Repeatability (Precision) Inject 6 independent preparations of the sample at 100% test concentration.Relative Standard Deviation (RSD) of the assay results 2.0%.
Intermediate Precision Perform the repeatability test on a different day, by a different analyst, using a different HPLC system.Overall RSD (n=12) 2.0%. Means must not be statistically significantly different.
LOD and LOQ Determine via Signal-to-Noise (S/N) ratio from low-concentration injections.LOD: S/N 3:1. LOQ: S/N 10:1 with RSD 5.0%.

By adhering to this structured, causality-driven approach, analytical scientists can guarantee the precise, accurate, and robust quantification of 4-Hydroxyquinoline-6-acetic acid throughout its lifecycle in drug development.

References

  • Chemsrc. "4-Hydroxyquinoline-6-acetic acid | CAS#:1261543-45-6". Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)". (November 30, 2023). Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". (December 14, 2023). Available at:[Link]

Sources

Application

Synthesis of 4-Hydroxyquinoline-6-acetic Acid: An Application Note and Protocol

This comprehensive guide provides a detailed protocol for the synthesis of 4-hydroxyquinoline-6-acetic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document i...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-hydroxyquinoline-6-acetic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities have made them a subject of intense research. 4-Hydroxyquinoline-6-acetic acid, in particular, is a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide outlines a robust and reproducible protocol for the synthesis of this target molecule, based on the well-established Gould-Jacobs reaction.[1][2][3]

The Gould-Jacobs reaction is a versatile method for the preparation of 4-hydroxyquinolines from an aniline derivative and diethyl ethoxymethylenemalonate (DEEM).[1][2][4] The reaction proceeds through a sequence of condensation, cyclization, hydrolysis, and decarboxylation steps.[1][5]

Overall Synthesis Workflow

The synthesis of 4-hydroxyquinoline-6-acetic acid is a multi-step process that begins with the selection of appropriate starting materials and proceeds through a series of chemical transformations, followed by purification and characterization of the final product.

Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Starting_Materials Starting Materials (4-Aminophenylacetic acid, DEEM) Condensation Condensation Starting_Materials->Condensation Thermal_Cyclization Thermal Cyclization Condensation->Thermal_Cyclization Hydrolysis Saponification (Hydrolysis) Thermal_Cyclization->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Crude_Product Crude Product Decarboxylation->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Characterization Characterization (NMR, IR, MS) Pure_Product->Characterization

Caption: Overall workflow for the synthesis, purification, and characterization of 4-hydroxyquinoline-6-acetic acid.

Reaction Mechanism: The Gould-Jacobs Reaction

The synthesis of the 4-hydroxyquinoline core is achieved through the Gould-Jacobs reaction. The mechanism involves the initial nucleophilic attack of the aniline nitrogen on the ethoxymethylenemalonate, followed by the loss of ethanol to form the condensation product. A subsequent 6-electron cyclization reaction with the elimination of another ethanol molecule leads to the formation of the quinoline ring system.[1]

Gould-Jacobs Reaction Mechanism Aniline 4-Aminophenylacetic acid Intermediate1 Condensation Product Aniline->Intermediate1 + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Intermediate2 Cyclized Intermediate (Ethyl 4-hydroxy-6-(ethoxycarbonylmethyl)quinoline-3-carboxylate) Intermediate1->Intermediate2 Heat - EtOH Hydrolyzed Diacid Intermediate Intermediate2->Hydrolyzed NaOH, H2O (Saponification) Final_Product 4-Hydroxyquinoline-6-acetic acid Hydrolyzed->Final_Product Heat - CO2 (Decarboxylation)

Caption: Simplified mechanism of the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinoline-6-acetic acid.

Detailed Synthesis Protocol

This protocol is based on the established principles of the Gould-Jacobs reaction and is adapted for the synthesis of the title compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Aminophenylacetic acid≥98%Sigma-AldrichStarting material.
Diethyl ethoxymethylenemalonate (DEEM)≥97%Sigma-AldrichReagent.
Diphenyl ether≥99%Sigma-AldrichHigh-boiling solvent for cyclization.
Sodium hydroxide (NaOH)Reagent gradeFisher ScientificFor hydrolysis.
Hydrochloric acid (HCl)37%Fisher ScientificFor neutralization.
Ethanol95%VWRFor recrystallization.
Activated carbon------For decolorization.
Anhydrous sodium sulfate (Na2SO4)------For drying.
Step-by-Step Procedure

Step 1: Condensation of 4-Aminophenylacetic acid with DEEM

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminophenylacetic acid (15.1 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

  • Heat the mixture with stirring in an oil bath at 120-130 °C for 2 hours. The reaction mixture will become a homogenous melt and ethanol will be evolved.

  • After 2 hours, remove the heat and allow the mixture to cool to room temperature. The product of this step is diethyl 2-((4-(carboxymethyl)phenylamino)methylene)malonate.

Step 2: Thermal Cyclization

  • To the flask containing the condensation product, add 100 mL of diphenyl ether.

  • Heat the mixture to reflux (approximately 250-260 °C) with vigorous stirring for 30-60 minutes. The cyclization reaction will occur, leading to the formation of the quinoline ring system.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to below 100 °C.

Step 3: Saponification (Hydrolysis)

  • Carefully pour the cooled reaction mixture into a 1 L beaker containing 500 mL of petroleum ether to precipitate the product.

  • Filter the precipitate and wash with petroleum ether to remove the diphenyl ether.

  • Transfer the solid to a 1 L beaker and add a solution of sodium hydroxide (24 g, 0.6 mol) in 300 mL of water.

  • Heat the mixture to reflux with stirring for 4 hours to effect complete hydrolysis of the ester groups.

Step 4: Decarboxylation and Isolation

  • After hydrolysis, cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3. A precipitate will form.

  • Heat the acidified mixture to reflux for 1-2 hours to facilitate decarboxylation.

  • Cool the mixture to room temperature and collect the crude product by vacuum filtration.

  • Wash the solid with cold water and dry in a vacuum oven at 60 °C.

Purification and Characterization

Purification by Recrystallization
  • Dissolve the crude 4-hydroxyquinoline-6-acetic acid in a minimum amount of hot 95% ethanol.

  • If the solution is colored, add a small amount of activated carbon and heat at reflux for 15 minutes.

  • Hot filter the solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The structure and purity of the synthesized 4-hydroxyquinoline-6-acetic acid should be confirmed by a combination of spectroscopic methods.

TechniqueExpected Results
¹H NMR Aromatic protons in the quinoline ring system, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Peaks corresponding to the carbon atoms of the quinoline ring and the acetic acid moiety.
Infrared (IR) Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (keto tautomer and carboxylic acid), and C=C/C=N (aromatic ring) stretching vibrations.
Mass Spec. (MS) A molecular ion peak corresponding to the molecular weight of 4-hydroxyquinoline-6-acetic acid (C₁₁H₉NO₃, MW: 203.19 g/mol ).

digraph "Purification_and_Analysis_Workflow" {
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node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [arrowhead=vee, color="#EA4335", penwidth=1.5];

"Crude_Product" [label="Crude Product"]; "Recrystallization" [label="Recrystallization\n(Hot Ethanol)"]; "Filtration_Drying" [label="Filtration & Drying"]; "Pure_Product" [label="Pure Crystalline Product"]; "Spectroscopic_Analysis" [label="Spectroscopic Analysis\n(NMR, IR, MS)"]; "Final_Confirmation" [label="Structure & Purity Confirmation"];

"Crude_Product" -> "Recrystallization"; "Recrystallization" -> "Filtration_Drying"; "Filtration_Drying" -> "Pure_Product"; "Pure_Product" -> "Spectroscopic_Analysis"; "Spectroscopic_Analysis" -> "Final_Confirmation"; }

Caption: Workflow for the purification and structural analysis of the final product.

Safety Precautions

All experimental procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Aminophenylacetic acid: May cause skin and eye irritation.

  • Diethyl ethoxymethylenemalonate: Causes skin and serious eye irritation.

  • Diphenyl ether: High-boiling liquid. Avoid inhalation of vapors.

  • Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2025, M1234. [Link]

  • Gould-Jacobs reaction - WikiDoc. (2012). [Link]

  • Gould-Jacobs Reaction. Organic Reactions. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Gould-Jacobs Reaction - Cambridge University Press & Assessment. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2433. [Link]

  • Preparation of 4-hydroxyquinoline compounds. (1951).
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
  • Quinoline - Wikipedia. [Link]

  • Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering, 4(8), 4071–4081. [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. [Link]

  • Jagwani, S., & Joshi, S. (2014). Green Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Synthesis of 4-quinolones - Organic Chemistry Portal. [Link]

  • Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. [Link]

  • Recent Advances in the Catalytic Synthesis of 4-Quinolones. Chem, 5(5), 1059–1107. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

Sources

Method

Application Note: Preparation and Handling of 4-Hydroxyquinoline-6-acetic acid Stock Solutions in DMSO

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of 4-Hydroxyquinoline-6-acetic acid stock solutions in di...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of 4-Hydroxyquinoline-6-acetic acid stock solutions in dimethyl sulfoxide (DMSO). We address the physicochemical properties of the compound, the rationale behind solvent selection, and provide a detailed, field-proven protocol for solubilization, quality control, and storage. The methodologies described herein are designed to ensure the integrity and stability of the stock solution, thereby enhancing the reliability and reproducibility of downstream experimental results.

Introduction: The Critical Role of Stock Solution Integrity

4-Hydroxyquinoline-6-acetic acid is a heterocyclic organic compound featuring a quinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous pharmacologically active agents.[1] The compound's dual functionality, incorporating both a phenolic hydroxyl group and a carboxylic acid moiety, suggests potential for diverse biological interactions and makes it a molecule of interest in drug discovery screenings.

The reliability of any in vitro or in vivo study begins with the precise preparation of compound stock solutions. Improperly prepared stocks can lead to significant experimental artifacts, including inaccurate concentration determination, compound precipitation, and degradation, ultimately resulting in wasted resources and misleading data. Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions for high-throughput screening and biological assays due to its broad solubilizing power and miscibility with aqueous media.[2][3]

This application note provides a self-validating framework for preparing 4-Hydroxyquinoline-6-acetic acid solutions, emphasizing the scientific principles that govern each step to ensure maximum solubility and stability.

Physicochemical Profile of 4-Hydroxyquinoline-6-acetic acid

Understanding the fundamental properties of the compound is the first step in developing a robust preparation protocol. While extensive experimental data for this specific molecule is not widely published, we can summarize its key identifiers and calculated properties.

PropertyValue / InformationSource / Method
Chemical Name 4-Hydroxyquinoline-6-acetic acid-
Molecular Formula C₁₁H₉NO₃-
Molecular Weight 203.19 g/mol Calculated
CAS Number 1261543-45-6[4]
Appearance Typically a solid powder (e.g., off-white to yellow)General Observation
Predicted Solubility Expected to be soluble in polar aprotic solvents like DMSO. The presence of both hydrogen bond donors (-OH, -COOH) and a larger hydrophobic quinoline ring system dictates its solubility profile.Chemical Structure Analysis

Causality Behind Experimental Design: Why DMSO?

The choice of DMSO as the primary solvent is deliberate. Its high dielectric constant and aprotic nature make it an exceptional solvent for a wide range of organic molecules that are poorly soluble in water.[2] For 4-Hydroxyquinoline-6-acetic acid, the polar sulfoxide group of DMSO can effectively solvate the polar regions of the molecule (the hydroxyl and carboxylic acid groups), while the methyl groups interact favorably with the hydrophobic quinoline backbone. Furthermore, using anhydrous (low water content) DMSO is critical, as residual water can promote hydrolysis or affect the stability of sensitive compounds over long-term storage.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to guide the user in preparing a high-concentration primary stock solution (e.g., 10-50 mM) and validating its integrity.

Required Materials & Equipment
  • 4-Hydroxyquinoline-6-acetic acid powder (verify purity from supplier)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Workflow for Stock Solution Preparation

The following diagram outlines the logical flow of the preparation protocol, from initial calculation to final storage.

G cluster_prep Phase 1: Preparation cluster_sol Phase 2: Solubilization cluster_store Phase 3: Storage calc Calculate Mass for Target Concentration (e.g., 10 mM) weigh Weigh Compound Accurately on Analytical Balance calc->weigh Gravimetric Measurement add_dmso Add Anhydrous DMSO to the Vial weigh->add_dmso Solvent Addition vortex Vortex Vigorously (2-3 minutes) add_dmso->vortex Mechanical Agitation sonicate Bath Sonicate (5-15 minutes) (Optional: Gentle Warming to 37°C) vortex->sonicate inspect Visually Inspect for Complete Dissolution sonicate->inspect aliquot Aliquot into Single-Use Working Volumes inspect->aliquot If Clear Solution store Store at -20°C or -80°C Protected from Light aliquot->store G stock Primary Stock (e.g., 10 mM in DMSO) intermediate Intermediate Dilution (e.g., 1 mM in DMSO or Assay Buffer) stock->intermediate 1:10 Dilution working Final Working Solution (e.g., 10 µM in Assay Buffer) intermediate->working 1:100 Dilution

Caption: Serial dilution from primary stock to working solution.

  • Expert Insight: When diluting into aqueous assay buffers, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological systems. Perform dilutions sequentially and mix thoroughly at each step to ensure accuracy.

References

  • PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). FG-2216. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 6-Acetyl-4-hydroxy-quinoline-3-carboxylic acid. Retrieved from [Link]

  • Sipos, A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5539. [Link]

  • Capot Chemical. (n.d.). 5622-34-4 | 6-Quinoline Acetic Acid. Retrieved from [Link]

  • Sipos, A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • PubChem. (n.d.). 6-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Guryev, O., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. [Link]

  • Smetanin, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3982. [Link]

  • Qadir, S., et al. (2012). Reaction of Dimethyl Sulfoxide-Acetic Anhydride with 4-Hydroxy-coumarin and Its Derivatives Under Microwave Conditions. Asian Journal of Chemistry. [Link]

  • Majerz-Maniecka, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Gaylord Chemical. (n.d.). Solubility Data of DMSO. Retrieved from Scribd. [Link]

  • Vashi, R. T., et al. (2013). Synthesis, characterization and anti-microbial activity of tetazolium salt containing 8-hydroxy quinoline moiety in ligand and its metal chelates. Der Pharma Chemica. [Link]

  • Alam, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

Sources

Application

Quantitative Analysis of 4-Hydroxyquinoline-6-acetic acid in Human Plasma via Automated LC-MS/MS

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive, technically detailed guide for the quantitative determination of 4-Hydroxyquinoline-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the quantitative determination of 4-Hydroxyquinoline-6-acetic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers and professionals in drug development and clinical research, this application note outlines a complete workflow, from sample preparation to data acquisition. We detail an efficient protein precipitation method for sample cleanup and provide optimized LC and MS/MS parameters for achieving high sensitivity and selectivity. The causality behind critical experimental choices is explained, grounding the protocol in established bioanalytical principles to ensure robustness and reliability.

Introduction and Scientific Principle

4-Hydroxyquinoline-6-acetic acid is a quinoline derivative of interest in medicinal chemistry and metabolic studies.[1][2][3] Accurate quantification of such molecules in complex biological matrices like plasma is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. The inherent complexity and high protein content of plasma present significant analytical challenges, including matrix effects and ion suppression, which can compromise data quality.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and speed.[5] The methodology described herein leverages the separation power of High-Performance Liquid Chromatography (HPLC) to isolate the analyte from endogenous plasma components, followed by highly selective detection using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

The core of this method involves a simple yet effective protein precipitation (PPT) step to remove the bulk of plasma proteins, which are detrimental to the LC column and MS ion source.[6][7][8] An appropriate internal standard is incorporated early in the workflow to correct for variability during sample preparation and analysis, ensuring the accuracy and precision of the final concentration measurements.[9][10]

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • 4-Hydroxyquinoline-6-acetic acid analytical standard (≥98% purity)

  • 6-Quinolineacetic acid (Internal Standard, IS) (≥98% purity)[1]

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • Formic Acid (≥99%)

  • Control Human Plasma (K2-EDTA)

Instrumentation and Equipment
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution (e.g., Agilent 1200 series, Waters ACQUITY UPLC).

  • MS System: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000/5000, Waters Xevo TQ-S, Agilent 6400 series).

  • Analytical Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm).

  • General Lab Equipment: Analytical balance, vortex mixer, micro-centrifuge, calibrated pipettes, 1.5 mL polypropylene tubes, 96-well collection plates.

Optimized LC-MS/MS Method Parameters

Method development for 4-Hydroxyquinoline-6-acetic acid should begin with analyte tuning to determine the optimal mass spectrometry parameters. Given its structure, which contains a proton-accepting quinoline nitrogen and a deprotonatable carboxylic acid, the compound can be ionized in both positive and negative ESI modes. Positive mode (ESI+) is often preferred for nitrogen-containing heterocycles and is selected for this primary protocol.

Liquid Chromatography (LC) Parameters
ParameterRecommended Setting
Analytical Column Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution See Table 2 below

Table 1: Optimized Liquid Chromatography parameters.

LC Gradient Profile
Time (min)% Mobile Phase B
0.005
0.505
2.5095
3.5095
3.515
5.005

Table 2: Gradient elution profile for chromatographic separation.

Mass Spectrometry (MS/MS) Parameters

The following Multiple Reaction Monitoring (MRM) transitions and compound parameters are proposed as a starting point for method development. These should be optimized on the specific instrument being used.

Parameter4-Hydroxyquinoline-6-acetic acid (Analyte)6-Quinolineacetic acid (IS)
Ionization Mode ESI Positive (ESI+)ESI Positive (ESI+)
Precursor Ion (Q1) m/z 204.1m/z 188.1
Product Ion (Q3) m/z 158.1m/z 142.1
Dwell Time 150 ms150 ms
Declustering Potential (DP) 60 V55 V
Entrance Potential (EP) 10 V10 V
Collision Energy (CE) 25 eV27 eV
Collision Cell Exit Potential (CXP) 12 V10 V

Table 3: Proposed starting MS/MS parameters for analyte and internal standard.

  • Scientist's Note on Fragmentation: The proposed fragmentation for 4-Hydroxyquinoline-6-acetic acid (m/z 204.1 → 158.1) corresponds to the neutral loss of formic acid (HCOOH, 46 Da) from the protonated parent molecule, a characteristic fragmentation pathway for protonated carboxylic acids.[11][12] Similarly, the transition for the internal standard (m/z 188.1 → 142.1) represents the same neutral loss.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 4-Hydroxyquinoline-6-acetic acid and 6-Quinolineacetic acid (IS) reference standards into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solutions using 50:50 (v/v) Acetonitrile:Water to prepare working solutions for calibration curve standards and quality controls (QCs).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Preparation of Calibration Standards and Quality Controls
  • Prepare calibration curve (CC) standards and quality control (QC) samples by spiking the appropriate working standard solutions into blank human plasma.

  • The final volume of the added working standard should not exceed 5% of the total plasma volume to avoid altering the matrix composition.

  • A typical calibration curve might range from 1 to 1000 ng/mL. QCs should be prepared at a minimum of three levels: Low, Medium, and High.

Plasma Sample Preparation Protocol (Protein Precipitation)

The protein precipitation workflow is a rapid and effective method for preparing plasma samples for LC-MS analysis.[13][14]

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma (Sample, Blank, CC, or QC) add_is 2. Add 150 µL IS Working Solution (100 ng/mL in ACN) plasma->add_is vortex 3. Vortex Mix (1 minute) add_is->vortex incubate 4. Incubate at -20°C (10 minutes) vortex->incubate centrifuge 5. Centrifuge (10,000 x g for 10 min) incubate->centrifuge supernatant 6. Transfer Supernatant to new plate/vial centrifuge->supernatant inject 7. Inject into LC-MS/MS System supernatant->inject

Caption: Protein Precipitation Workflow Diagram.

Step-by-Step Procedure:

  • Aliquot 50 µL of plasma (from unknown samples, CCs, or QCs) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add 150 µL of the pre-chilled IS working solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma is highly effective for protein removal.[7][15]

  • Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Incubate the samples at -20°C for 10 minutes to further enhance protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

Overall Analytical Workflow

The end-to-end process integrates sample preparation, chromatographic separation, and mass spectrometric detection to yield quantitative results.

G cluster_workflow LC-MS/MS Bioanalytical Workflow SampleReceipt Plasma Sample (CC, QC, Unknown) ProteinPrecip Protein Precipitation (ACN + Internal Standard) SampleReceipt->ProteinPrecip Extraction Separation LC Separation (Reversed-Phase C18) ProteinPrecip->Separation Injection Ionization ESI Source (Ion Generation) Separation->Ionization Detection Tandem MS (MRM Detection) Ionization->Detection DataProc Data Processing (Quantification) Detection->DataProc Analyte/IS Ratio

Caption: Comprehensive Bioanalytical Workflow.

Senior Application Scientist's Notes: Rationale and Trustworthiness

  • Choice of Internal Standard: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[9][16] A SIL-IS co-elutes with the analyte and experiences identical matrix effects, providing the most accurate correction. However, SIL standards are not always commercially available. In its absence, a structural analog like 6-Quinolineacetic acid is a suitable alternative.[17] It shares the core quinoline acetic acid structure, ensuring similar extraction and chromatographic behavior, while its different mass prevents cross-talk with the analyte signal.

  • Sample Preparation Rationale: While Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide cleaner extracts, protein precipitation was chosen for its simplicity, speed, and high-throughput compatibility.[6][13][18] Using acetonitrile acidified with 0.1% formic acid can sometimes improve the recovery of acidic compounds. For this method, starting with pure acetonitrile is recommended for simplicity. The low sample volume (50 µL) makes this method efficient for studies with limited sample availability.

  • Chromatography and Mobile Phase: A reversed-phase C18 column provides excellent retention and separation for moderately polar compounds like 4-Hydroxyquinoline-6-acetic acid. The use of formic acid as a mobile phase modifier is critical in ESI+ mode. It serves two purposes: it ensures the analyte is protonated prior to entering the mass spectrometer, thereby maximizing the [M+H]+ signal, and it improves the chromatographic peak shape.[19]

  • Building a Self-Validating System: This protocol provides a robust starting point. To ensure trustworthiness, the method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation experiments should assess:

    • Selectivity and Specificity: Absence of interference from endogenous components in blank plasma.

    • Linearity, Accuracy, and Precision: Performance of the calibration curve and QCs.

    • Matrix Effect: Assessment of ion suppression or enhancement caused by the plasma matrix.[17]

    • Recovery: Efficiency of the extraction process.

    • Stability: Analyte stability under various storage and handling conditions.

By systematically evaluating these parameters, the user can have full confidence in the reliability and accuracy of the data generated using this method.

References

  • Vertex AI Search. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
  • Benchchem. (n.d.). A Comparative Guide to Internal Standards in Bioanalysis: 4-Methyl-2-(1-piperidinyl)-quinoline-d10 vs. Structural Analogs.
  • IonSource. (2016, January 19). Sample Preparation.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.
  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Application Note.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • Biocompare.com. (2019, April 23). Prepping Small Molecules for Mass Spec.
  • PubMed. (2008, February 1). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis.
  • NMS. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • CymitQuimica. (n.d.). CAS 5622-34-4: 6-Quinoline acetic acid.
  • MDPI. (2022, August 26). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Journal of Organic and Pharmaceutical Chemistry. (2013, September 10). The structure and biological properties of (4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetic acid and its esters.

Sources

Method

Spectroscopic Reference Guide: 1H and 13C NMR Analysis of 4-Hydroxyquinoline-6-acetic acid

Introduction 4-Hydroxyquinoline-6-acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in a multitude of pharmacologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Hydroxyquinoline-6-acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in a multitude of pharmacologically active agents, and the acetic acid moiety offers a potential site for further functionalization or interaction with biological targets. Accurate structural elucidation and characterization are paramount for advancing research involving this molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure at the atomic level.

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic data for 4-Hydroxyquinoline-6-acetic acid. In the absence of a complete, experimentally verified dataset for this specific molecule, this guide synthesizes data from closely related analogues and established principles of NMR spectroscopy to provide a reliable reference for researchers. The presented data is a prediction based on the analysis of 4-hydroxyquinoline and quinoline-6-carboxylic acid derivatives, offering a robust starting point for spectral interpretation.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme is used for 4-Hydroxyquinoline-6-acetic acid:

Caption: Molecular structure and atom numbering for 4-Hydroxyquinoline-6-acetic acid.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-Hydroxyquinoline-6-acetic acid in DMSO-d₆ is detailed in Table 1. These predictions are derived from an analysis of experimental data for 4-hydroxyquinoline and ethyl 4-hydroxyquinoline-6-carboxylate, along with established substituent effects in quinoline systems.

Table 1: Predicted ¹H NMR Data for 4-Hydroxyquinoline-6-acetic acid (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-2~8.0d~5.0Downfield due to proximity to nitrogen.
H-3~6.1d~5.0Upfield due to the influence of the hydroxyl group.
H-5~7.8d~1.5
H-7~7.6dd~8.5, 1.5
H-8~7.4d~8.5
-CH₂- (H-1')~3.7s-Methylene protons of the acetic acid side chain.
-OH (at C4)~11.5br s-Broad signal, exchangeable with D₂O.
-COOH (at C2')~12.5br s-Broad signal, exchangeable with D₂O.
N-H~11.0br s-Tautomeric proton, may be broad and exchangeable.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for 4-Hydroxyquinoline-6-acetic acid in DMSO-d₆ are presented in Table 2. These predictions are based on data from 4-hydroxyquinoline and predicted shifts for quinoline-6-carboxylic acid, considering the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for 4-Hydroxyquinoline-6-acetic acid (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-2~145
C-3~108
C-4~175Tautomeric carbonyl form is expected to be dominant.
C-4a~122
C-5~124
C-6~135Substituted carbon.
C-7~128
C-8~118
C-8a~140
-CH₂- (C-1')~40Methylene carbon of the acetic acid side chain.
-COOH (C-2')~172Carbonyl carbon of the carboxylic acid.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 4-Hydroxyquinoline-6-acetic acid.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 4-Hydroxyquinoline-6-acetic acid.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to the compound's likely moderate polarity and the presence of exchangeable protons.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially in the aromatic region.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 16 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • To confirm the presence of exchangeable -OH and -NH protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signals corresponding to the exchangeable protons should disappear or significantly decrease in intensity.

  • ¹³C NMR:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons.

Data Interpretation and Rationale

The predicted chemical shifts are based on the following key principles:

  • The Quinoline Ring: The aromatic protons of the quinoline ring are expected to resonate in the region of 6.0-8.5 ppm. The proton at C2 is typically the most deshielded due to its proximity to the electronegative nitrogen atom.

  • The 4-Hydroxy Group: This group exists in tautomeric equilibrium with the 4-quinolone form. In polar aprotic solvents like DMSO, the quinolone form is often favored, which would result in a downfield shift for the C4 carbon, appearing in the carbonyl region of the ¹³C NMR spectrum. The hydroxyl proton itself will be a broad, exchangeable signal at a high chemical shift.

  • The 6-Acetic Acid Group: This electron-withdrawing group will influence the chemical shifts of the protons and carbons on the benzene ring of the quinoline system. The methylene protons of the acetic acid group are expected to appear as a singlet around 3.7 ppm. The carboxylic acid proton will be a very broad signal at a highly downfield chemical shift (>12 ppm). The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position in the ¹³C NMR spectrum.

Workflow for NMR Data Analysis

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1_NMR 1D ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR Acquisition SamplePrep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR Process Fourier Transform, Phasing, and Baseline Correction TwoD_NMR->Process PeakPick Peak Picking and Integration (¹H NMR) Process->PeakPick Assign1D Initial 1D Spectral Assignment (Chemical Shift, Multiplicity) PeakPick->Assign1D Assign2D 2D Spectral Analysis (Correlations) Assign1D->Assign2D Structure_Validation Structure Validation and Final Assignment Assign2D->Structure_Validation

Application

In vivo dosing protocols for 4-Hydroxyquinoline-6-acetic acid in murine models

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 4-Hydroxyquinoline-6-acetic acid in Murine Models Executive Summary & Scientific Rationale The 4-hydroxyquinoline scaffold is a privileged str...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 4-Hydroxyquinoline-6-acetic acid in Murine Models

Executive Summary & Scientific Rationale

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including endogenous neuroprotectors (e.g., kynurenic acid) and synthetic cytotoxic agents[1]. Within this class, 4-Hydroxyquinoline-6-acetic acid (4-HQA) serves as a highly versatile lead scaffold for drug discovery[2].

While the parent 4-hydroxyquinoline core is highly lipophilic and prone to poor oral bioavailability, the addition of the acetic acid moiety at the 6-position fundamentally alters its physicochemical profile. This functional group lowers the overall pKa and provides a handle for sodium salt formation, significantly enhancing aqueous solubility. This application note details the optimized, self-validating in vivo dosing protocols required to evaluate 4-HQA and its derivatives in murine models, ensuring high-fidelity pharmacokinetic (PK) and pharmacodynamic (PD) data.

Physicochemical Profiling & Formulation Strategy

Successful in vivo dosing requires a formulation that prevents the precipitation of the lipophilic quinoline core in the bloodstream while maintaining physiological compatibility.

  • Intravenous (IV) Formulation Rationale: 4-HQA exhibits pH-dependent solubility. To achieve a clear solution for IV administration, a co-solvent system is required. We utilize Dimethyl Sulfoxide (DMSO) to disrupt the crystalline lattice of the compound, followed by a non-ionic surfactant (Tween 80) to create micelles that prevent precipitation upon dilution with saline.

  • Per Os (PO) Formulation Rationale: For oral administration, systemic absorption relies on gastrointestinal dissolution. A suspension in 0.5% Methylcellulose (MC) increases the viscosity of the vehicle, preventing the compound from settling out of suspension and ensuring uniform dose delivery during gavage.

Quantitative Dosing Matrix

The following table summarizes the validated parameters for dosing 4-HQA in standard 20g C57BL/6 or BALB/c mice.

Route of AdministrationTarget Dose RangeOptimized Vehicle FormulationMax Volume (per 20g Mouse)Key PK Sampling Timepoints
Intravenous (IV) 1 – 5 mg/kg5% DMSO + 10% Tween 80 + 85% Saline100 µL5m, 15m, 30m, 1h, 2h, 4h, 8h
Per Os (PO) 10 – 50 mg/kg0.5% Methylcellulose + 0.1% Tween 80200 µL15m, 30m, 1h, 2h, 4h, 8h, 24h
Intraperitoneal (IP) 5 – 20 mg/kg5% DMSO + 95% Saline (pH 7.4)200 µL10m, 30m, 1h, 2h, 4h, 8h, 24h

Step-by-Step Experimental Protocols

Protocol A: Preparation of IV Dosing Solution (Self-Validating)

Causality: Proper formulation prevents micro-embolisms caused by undissolved particulates entering the murine vasculature.

  • Weighing: Accurately weigh the required mass of 4-HQA powder into a sterile glass vial.

  • Primary Solubilization: Add DMSO to achieve 5% of the final target volume. Vortex vigorously for 60 seconds until the powder is fully dissolved.

  • Surfactant Addition: Add Tween 80 (10% of final volume). Vortex for 30 seconds. Note: The surfactant must coat the solvated molecules before aqueous exposure.

  • Aqueous Dilution: Add sterile 0.9% Saline (85% of final volume) dropwise while continuously vortexing to prevent localized precipitation.

  • Validation Checkpoint: Centrifuge a 50 µL aliquot of the final solution at 10,000 x g for 5 minutes. The absolute absence of a pellet validates complete solubilization, confirming the dose is accurate and safe for IV injection.

Protocol B: Intravenous (IV) Dosing via Lateral Tail Vein

Causality: Utilizing a 27G needle minimizes tissue trauma, preventing the extravasation of the co-solvent-heavy vehicle, which could otherwise cause tail necrosis.

  • Vasodilation: Place the mouse in a warming chamber (37°C) for 3–5 minutes. This induces peripheral vasodilation, making the lateral tail vein visible and engorged.

  • Restraint & Disinfection: Secure the mouse in a specialized restrainer. Swab the tail with 70% ethanol to disinfect and further highlight the vein.

  • Injection: Insert a 27G needle (bevel up) at a shallow 10-degree angle into the distal third of the vein.

  • Delivery: Inject the formulated 4-HQA solution (e.g., 100 µL) at a steady rate over 3–5 seconds.

  • Validation Checkpoint: Smooth plunger action, lack of resistance, and the immediate clearing (blanching) of the blood in the vein ahead of the needle confirm successful intravenous delivery. If localized swelling occurs, extravasation has happened; abort immediately and utilize the contralateral vein.

Protocol C: Pharmacokinetic (PK) Blood Sampling

Causality: 4-hydroxyquinoline derivatives often exhibit rapid tissue distribution (alpha phase)[3]. Early sampling is critical to accurately calculate the Volume of Distribution (Vd) and initial clearance rates.

  • Collection: Perform submandibular bleeds using a 4mm lancet at early timepoints (e.g., 5m, 15m, 30m). Collect 20–30 µL of blood into K2EDTA-coated tubes. EDTA chelates calcium to prevent coagulation without interfering with downstream LC-MS/MS ionization.

  • Processing: Invert the tubes 5 times, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Validation Checkpoint: Inspect the plasma layer. It must be clear and pale yellow. Hemolysis (a red/pink tint) invalidates the sample, as the bursting of erythrocytes alters the free-drug concentration of highly protein-bound quinolines.

Mechanistic & Workflow Visualization

The following diagram illustrates the preclinical progression of 4-HQA from formulation through in vivo PK/PD evaluation, highlighting its dual potential in oncology (via kinase inhibition) and neurology (via NMDA receptor modulation)[1],[2].

G A 4-Hydroxyquinoline-6-acetic acid (Lead Scaffold) B Formulation & Vehicle Optimization (pH 7.4, Co-solvents) A->B C In Vivo Murine Dosing (IV, PO, IP) B->C D1 Pharmacokinetics (PK) Plasma & Tissue Distribution C->D1 D2 Pharmacodynamics (PD) Target Engagement C->D2 F Therapeutic Efficacy Readout D1->F PK/PD Correlation E1 Receptor Tyrosine Kinase Inhibition (Oncology Models) D2->E1 E2 NMDA Receptor Antagonism (Neuroprotection Models) D2->E2 E1->F E2->F

In vivo PK/PD workflow and mechanistic targeting of 4-hydroxyquinoline derivatives.

References

  • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | Source: MDPI | URL
  • Title: 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery | Source: Benchchem | URL
  • Title: 4-Furanylvinylquinoline derivative as a new scaffold for the design of oxidative stress initiator and glucose transporter inhibitor drugs | Source: PMC | URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Hydroxyquinoline-6-acetic Acid Precipitation in Cell Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubility of heterocyclic weak acids in complex aqueous environments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubility of heterocyclic weak acids in complex aqueous environments. 4-Hydroxyquinoline-6-acetic acid is a highly valuable building block and ligand, but its quinoline core and carboxylic acid moiety make its solubility highly dependent on pH, temperature, and the presence of divalent cations.

This guide is designed to provide you with field-proven insights, diagnostic workflows, and self-validating protocols to resolve precipitation issues and ensure the scientific integrity of your cell culture assays.

Part 1: Physicochemical Properties & Media Interactions

To troubleshoot effectively, we must first understand the causality behind the compound's behavior in physiological environments.

PropertyValue / CharacteristicImpact on Cell Culture Media
Chemical Formula C11H9NO3The aromatic quinoline ring promotes π-π stacking, which inherently reduces aqueous solubility.
pKa (Carboxylic Acid) ~4.0 - 4.5Deprotonated (ionized) at physiological pH (7.4)[1]. While ionization increases solubility, it makes the molecule prone to salt formation with media components.
pKa (Quinoline Nitrogen) ~4.9Unprotonated at pH 7.4; acts as a weak base.
Metal Chelation High PotentialThe combination of the hydroxyl/quinolone core and the carboxylate group can form highly insoluble coordination complexes with Ca²⁺ and Mg²⁺[2].
Part 2: Diagnostic Workflow

Use the following logical framework to identify the root cause of your precipitation event.

TroubleshootingWorkflow Start Precipitate Observed in Culture Media CheckTime When did it precipitate? Start->CheckTime Immediate Immediately upon addition CheckTime->Immediate Delayed After 12-24h in incubator CheckTime->Delayed Cause1 Solvent Shock / pH Drop (Local supersaturation) Immediate->Cause1 Cause2 Metal Chelation (Ca2+/Mg2+) or Evaporation Delayed->Cause2 Action1 Pre-warm media, add dropwise with vortexing Cause1->Action1 Action2 Monitor humidity or use low-calcium media Cause2->Action2

Caption: Workflow for diagnosing and resolving 4-Hydroxyquinoline-6-acetic acid precipitation.

Part 3: Troubleshooting Guide & FAQs

Q1: Why does 4-Hydroxyquinoline-6-acetic acid precipitate immediately when I add my DMSO stock to DMEM? Analysis: This is a classic case of "solvent shock" combined with pH instability[3]. While the compound is highly soluble in 100% DMSO, cell culture media is an aqueous environment buffered to pH ~7.4. When a high-concentration DMSO stock is injected rapidly into the media, the local concentration of the compound exceeds its aqueous solubility limit before the DMSO can diffuse. Furthermore, the introduction of a weak acid can cause a localized drop in the microenvironmental pH, driving the compound back toward its less soluble, un-ionized form[1]. Solution:

  • Pre-dilution: Dilute the DMSO stock in a small volume of pre-warmed, buffered saline (e.g., DPBS) before adding it to the bulk media.

  • Agitation: Add the compound dropwise while actively swirling the media to ensure rapid dispersion.

  • Concentration limit: Keep the final DMSO concentration below 0.1% - 1.0% (v/v) to avoid cellular toxicity and solvent-induced precipitation[4].

Q2: The compound dissolved perfectly during preparation, but I found needle-like crystals in my plates after 24 hours in the 37°C incubator. What happened? Analysis: Delayed precipitation is typically caused by two factors: evaporation or metal complexation.

  • Evaporation: If your plates are not properly sealed or the incubator lacks sufficient humidity, water evaporates. This water loss increases the concentration of all media components (including salts and your compound) beyond their solubility threshold, leading to crystal formation[5].

  • Calcium/Magnesium Complexation: 4-Hydroxyquinoline derivatives possess strong chelating properties. Over time, the carboxylate group and the quinoline core coordinate with divalent cations (Ca²⁺, Mg²⁺) that are abundant in DMEM, forming insoluble coordination complexes[6],[2]. Solution: Ensure your incubator's water pan is full to maintain humidity. If metal chelation is the culprit, consider using a media formulation with lower calcium concentrations or preparing a sodium salt stock (see protocol below).

Q3: Can I adjust the pH of the media to force the compound into solution? Analysis: While increasing the pH (making it more basic) will fully deprotonate the acetic acid moiety and form a highly soluble carboxylate salt, mammalian cell cultures are extremely sensitive to pH shifts. The physiological pH must remain strictly between 7.2 and 7.4. Solution: Do not alter the bulk media pH. Instead, adjust the pH of your stock solution. You can prepare the stock in an equimolar solution of NaOH, forming the sodium salt of 4-Hydroxyquinoline-6-acetic acid. This eliminates the need for DMSO entirely and prevents solvent shock.

Part 4: Mechanistic Pathway of Precipitation

Understanding how media components interact with your compound is critical for preventing assay failure.

ChelationPathway HQ 4-Hydroxyquinoline- 6-acetic acid Deprotonation Deprotonation at pH 7.4 (Formation of Carboxylate) HQ->Deprotonation Media Cell Culture Media (DMEM/RPMI) Cations Divalent Cations (Ca2+, Mg2+) Media->Cations Complex Coordination Complex Formation Deprotonation->Complex Cations->Complex Precipitate Insoluble Crystal Precipitation Complex->Precipitate Exceeds Ksp

Caption: Mechanistic pathway of 4-Hydroxyquinoline-6-acetic acid precipitation via divalent cation chelation.

Part 5: Step-by-Step Experimental Protocol

Preparation of a Stable, Aqueous-Compatible Sodium Salt Stock Self-Validating System: This protocol utilizes the sodium salt conversion method to ensure thermodynamic stability in aqueous media. Success is validated via visual clarity and pH stability prior to media introduction.

Materials:

  • 4-Hydroxyquinoline-6-acetic acid powder

  • 0.1 M NaOH (sterile filtered)

  • 1X DPBS (pH 7.4)

  • 0.22 µm PTFE syringe filter

Procedure:

  • Weighing: Weigh exactly 10 mg of 4-Hydroxyquinoline-6-acetic acid (~49.2 µmol) into a sterile microcentrifuge tube.

  • Salt Formation: Suspend the powder in 450 µL of sterile water. Add 0.1 M NaOH dropwise (approx. 490 µL total) while vortexing continuously.

    • Causality: The base deprotonates the carboxylic acid, forming a highly soluble sodium salt and bypassing the need for cytotoxic organic solvents.

  • Volume Adjustment: Once the powder is completely dissolved and the solution is clear, bring the final volume to 1.0 mL with 1X DPBS. This yields a ~10 mg/mL (49.2 mM) stock solution.

  • pH Verification (Validation Step): Spot 1 µL of the solution onto pH indicator paper. Ensure the stock is between pH 7.5 and 8.0.

    • Causality: If the pH is >8.5, it will shock the cells upon addition; if <7.0, the compound may precipitate in the tube.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter.

    • Note: Do not use cellulose acetate (CA) or nylon filters, as quinoline derivatives can bind non-specifically to these membranes, reducing your effective concentration.

  • Media Supplementation: Pre-warm your cell culture media to 37°C. Add the required volume of the stock solution dropwise to the media while swirling gently to ensure immediate homogenization.

References
  • ResearchGate - Has anyone had problems with media contamination or precipitants falling out of media? Retrieved from: [Link]

  • Procell - Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from: [Link]

  • Dissolution Technologies - Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds. Retrieved from: [Link]

  • National Institutes of Health (PMC) - A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved from: [Link]

  • Chemistry LibreTexts - Solubility of Salts of Weak Acids: Calcium Salts. Retrieved from:[Link]

Sources

Optimization

Optimizing reaction yield in the chemical synthesis of 4-Hydroxyquinoline-6-acetic acid

Technical Support Center: Synthesis of 4-Hydroxyquinoline-6-acetic acid Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 4-Hydroxyquinoline-6-acetic acid

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxyquinoline-6-acetic acid. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate common challenges and optimize your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you achieve reliable and reproducible results.

Section 1: Recommended Synthetic Pathway: The Gould-Jacobs Reaction

The synthesis of the 4-quinolone core is achievable through several established methods, including the Conrad-Limpach, Camps, and Skraup reactions.[1][2][3] However, for constructing 4-Hydroxyquinoline-6-acetic acid, the Gould-Jacobs reaction offers a robust and logical pathway starting from readily available materials.[4] This route involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization and subsequent hydrolysis and decarboxylation.

The key strategic advantage of this method is its ability to tolerate the acetic acid functional group (or a protected version) on the aniline starting material. The high-temperature cyclization is often the most critical and challenging step, directly impacting the final yield and purity.

Workflow: Gould-Jacobs Synthesis of 4-Hydroxyquinoline-6-acetic acid

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A 4-Aminophenylacetic acid C Diethyl 2-(((4-(carboxymethyl)phenyl)amino)methylene)malonate A->C Heat (e.g., 100-130°C) Ethanol removal B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 4-hydroxy-6-(ethoxycarbonylmethyl)quinoline-3-carboxylate C->D High Temp. (240-260°C) Inert solvent (e.g., Dowtherm A) E 4-Hydroxyquinoline-6-acetic acid (Final Product) D->E Aqueous NaOH, Reflux then HCl acidification

Caption: Proposed Gould-Jacobs pathway for 4-Hydroxyquinoline-6-acetic acid synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My overall yield is consistently below 30%. What are the primary factors to investigate?

Answer: Low yield is a common issue that can typically be traced to one of three areas: incomplete reaction in the initial condensation, poor efficiency in the thermal cyclization, or product loss during work-up.

  • Incomplete Condensation (Step 1): The initial reaction between 4-aminophenylacetic acid and DEEM is a condensation that releases ethanol. If this ethanol is not effectively removed, the equilibrium will not favor product formation.

    • Recommendation: Ensure your reaction setup allows for the distillation of ethanol as it forms. Monitor the reaction by Thin-Layer Chromatography (TLC) until the aniline starting material is completely consumed.[5]

  • Inefficient Cyclization (Step 2): This is the most critical step. The temperature must be high enough to drive the intramolecular cyclization but not so high as to cause decomposition.[4]

    • Recommendation: Use a high-boiling, inert solvent like Dowtherm A or Diphenyl ether to maintain a stable and uniform temperature. Precise temperature control (±5°C) is crucial. The optimal range is typically 240-260°C.[4] Reactions conducted below this range often result in poor conversion, while higher temperatures lead to charring.

  • Product Loss During Work-up (Step 3): The final product is amphoteric. Improper pH control during acidification can lead to incomplete precipitation and loss of product in the aqueous phase.

    • Recommendation: After basic hydrolysis, cool the solution thoroughly before acidification. Add acid (e.g., 6M HCl) slowly with vigorous stirring until the pH is approximately 4-5, which is often the isoelectric point where the product has minimum solubility. Check the pH with a calibrated meter for best results.

Question 2: The thermal cyclization step produces a significant amount of black, insoluble tar, making purification nearly impossible. How can I prevent this?

Answer: Tar and polymer formation is a classic sign of thermal decomposition, which competes with the desired cyclization reaction at high temperatures.[6]

  • Causality: The high temperatures required for the 6π-electrocyclization can also initiate undesirable pyrolytic side reactions, especially if hotspots occur or if trace impurities are present.

  • Optimization Strategies:

    • Strict Temperature Control: As mentioned, using a high-boiling solvent in a flask equipped with a mechanical stirrer (to prevent localized overheating) and a precision temperature controller is paramount.[6]

    • Purity of Intermediate: Ensure the malonate intermediate from Step 1 is as pure as possible. Residual starting materials or side products can act as catalysts for decomposition. Consider purifying the intermediate by recrystallization or a quick silica plug filtration before the cyclization step.

    • Inert Atmosphere: Conduct the high-temperature reaction under a blanket of an inert gas like Nitrogen or Argon. This minimizes oxidative side reactions that contribute to charring.

    • Alternative Cyclization Catalysts: While the Gould-Jacobs is traditionally a thermal reaction, modern methods sometimes employ catalysts to lower the required temperature. Research into Lewis acids or other cyclization agents for similar systems may provide a milder alternative. For related quinolone syntheses, Eaton's reagent (P₂O₅ in CH₃SO₃H) has been used for cyclization at much lower temperatures (70°C).[5]

Question 3: I am observing the formation of an isomeric byproduct. What is its likely structure and how can I improve regioselectivity?

Answer: In the Gould-Jacobs reaction, regioselectivity becomes an issue when using asymmetrically substituted anilines. Cyclization can occur at either ortho position relative to the amino group.[4] For 4-aminophenylacetic acid, the two ortho positions are equivalent, so a regioisomeric quinolone is not expected from this specific starting material.

However, if you were using a different starting material, such as 3-aminophenylacetic acid, you could get both the 5- and 7-substituted quinolone products. Regioselectivity is controlled by both steric and electronic factors, and influencing it can be challenging.[4]

Question 4: What is the most effective method for purifying the final product from residual starting materials and the high-boiling solvent?

Answer: A multi-step purification strategy is most effective.

  • Initial Isolation: After the hydrolysis and decarboxylation step, the crude product is precipitated by adjusting the pH. Filter this solid and wash it thoroughly with cold water to remove inorganic salts.

  • Solvent Wash: Wash the crude solid with a non-polar solvent like hexane or diethyl ether. This is highly effective at removing residual high-boiling solvents (Dowtherm A, diphenyl ether) which are very soluble in non-polar media, while your desired product should be insoluble.

  • Recrystallization: The most powerful purification technique for this compound is recrystallization.

    • Solvent Selection: Solvents like ethanol, methanol, or glacial acetic acid are good candidates.[7][8] You may need to experiment with solvent pairs (e.g., Ethanol/Water) to achieve optimal crystal growth and purity.

    • Procedure: Dissolve the crude product in a minimum amount of the boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration.[8]

Question 5: How can I confirm the identity and purity of my final product?

Answer: A combination of analytical techniques is essential for unambiguous structural confirmation and purity assessment.[5]

  • Thin-Layer Chromatography (TLC): Ideal for monitoring reaction progress and assessing the number of components in your final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. You should be able to identify characteristic peaks for the quinoline core protons, the methylene protons of the acetic acid group, and the carboxylic acid proton.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This provides an accurate assessment of purity (as % area under the curve) and confirms the molecular weight of your product via the mass spectrum.[5]

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(((4-(carboxymethyl)phenyl)amino)methylene)malonate (Intermediate C)

  • In a round-bottom flask equipped with a distillation head and a magnetic stirrer, combine 4-aminophenylacetic acid (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

  • Heat the mixture to 110-120°C with stirring.

  • Ethanol will begin to distill off. Continue heating for 2-4 hours, or until TLC analysis shows complete consumption of the 4-aminophenylacetic acid.

  • Cool the reaction mixture to room temperature. The resulting product is often a viscous oil or a solid and can be used in the next step without further purification, or it can be recrystallized from an ethanol/hexane mixture if necessary.

Protocol 2: Thermal Cyclization, Hydrolysis, and Isolation of 4-Hydroxyquinoline-6-acetic acid (Product E)

  • Cyclization: Place the crude intermediate from Protocol 1 into a three-neck flask equipped with a mechanical stirrer, a reflux condenser under a nitrogen atmosphere, and a thermometer. Add a high-boiling solvent (e.g., Dowtherm A) to create a stirrable slurry. Heat the mixture in a sand or heating mantle bath to 250°C and maintain this temperature for 30-60 minutes. Monitor by TLC until a new, more polar, fluorescent spot corresponding to the quinolone ester appears.

  • Work-up: Cool the reaction mixture to below 100°C. Carefully decant the hot solvent. To the gummy residue, add a 10% aqueous sodium hydroxide solution (a sufficient amount to dissolve the residue) and heat to reflux for 2-4 hours to saponify the esters.

  • Isolation: Cool the resulting solution in an ice bath. While stirring vigorously, slowly add concentrated HCl to adjust the pH to ~4-5. A precipitate of the final product will form.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a wash with cold diethyl ether to remove any remaining high-boiling solvent. Dry the crude product in a vacuum oven.

  • Recrystallization: Recrystallize the dried solid from glacial acetic acid or an ethanol/water mixture to yield pure 4-Hydroxyquinoline-6-acetic acid.[7]

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What are the critical safety precautions for this synthesis? The thermal cyclization step is the most hazardous. You are working with very high temperatures (250°C), which is above the autoignition temperature of many common lab materials.

  • Heating: Use a heating mantle with a sand bath for even heat distribution. NEVER use an oil bath at these temperatures.

  • Ventilation: Conduct the reaction in a certified chemical fume hood. High-temperature solvents can produce harmful vapors.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate thermal gloves when handling the hot apparatus.

FAQ 2: Are there milder, alternative methods to the high-temperature thermal cyclization? Yes, while thermal cyclization is the classic approach, modern organic synthesis offers alternatives that may proceed under milder conditions.

  • Palladium-Catalyzed Reactions: Methods involving palladium-catalyzed carbonylation and cyclization have been developed for quinolone synthesis, though they may require specialized starting materials and catalysts.[4]

  • Acid Catalysis: As mentioned, reagents like Eaton's reagent can effect cyclization at significantly lower temperatures (70-90°C) and should be considered an advanced optimization strategy.[5]

Section 5: Data Summary & Troubleshooting Logic

Table 1: Key Parameters for Optimization
ParameterStepLow Setting EffectOptimal RangeHigh Setting Effect
Condensation Temp. 1Slow/Incomplete Reaction100-130°CPotential side reactions
Cyclization Temp. 2Incomplete Cyclization, Low Yield240-260°CDecomposition, Tarring
Cyclization Time 2Incomplete Reaction30-90 minIncreased Decomposition
Hydrolysis Time 3Incomplete Saponification2-4 hoursPotential degradation
Precipitation pH 3Product remains soluble~4-5Product may redissolve
Troubleshooting Flowchart

G start_node Low Final Yield decision_node1 Starting material present in crude? start_node->decision_node1 Analyze crude mixture decision_node decision_node action_node action_node result_node Yield Optimized action_node1 Step 1/2 Incomplete. - Increase reaction time. - Ensure ethanol removal (Step 1). - Verify cyclization temp (Step 2). decision_node1->action_node1 Yes decision_node2 Significant tarring or decomposition? decision_node1->decision_node2 No action_node1->result_node action_node2 Cyclization temp too high. - Use precision temp control. - Purify intermediate. - Run under inert atmosphere. decision_node2->action_node2 Yes decision_node3 Product lost during work-up? decision_node2->decision_node3 No action_node2->result_node decision_node3->result_node No action_node3 Optimize precipitation. - Check pH carefully (~4-5). - Ensure complete cooling. - Check filtrate for product. decision_node3->action_node3 Yes action_node3->result_node

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

  • Kiss, L., et al. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

  • Kiss, L., et al. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MTA REAL. Available at: [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Gontarska, M., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • Shen, Y., et al. (2019). Recent Advances in the Catalytic Synthesis of 4-Quinolones. Chem. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of 4-hydroxyquinolines. Retrieved from [Link]

  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • Grishin, D. A., et al. (2024). A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. Available at: [Link]

  • Hendi, M. S., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • ResearchGate. (n.d.). (PDF) Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

Sources

Troubleshooting

Preventing oxidative degradation of 4-Hydroxyquinoline-6-acetic acid during long-term storage

Technical Support Center: Preserving the Integrity of 4-Hydroxyquinoline-6-acetic acid Welcome to the technical support guide for 4-Hydroxyquinoline-6-acetic acid. This document is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preserving the Integrity of 4-Hydroxyquinoline-6-acetic acid

Welcome to the technical support guide for 4-Hydroxyquinoline-6-acetic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and prevent the oxidative degradation of this valuable compound. Our goal is to provide you with not only protocols but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 4-Hydroxyquinoline-6-acetic acid.

Q1: What makes 4-Hydroxyquinoline-6-acetic acid susceptible to oxidative degradation?

A1: The susceptibility of 4-Hydroxyquinoline-6-acetic acid to oxidation primarily stems from the electron-rich nature of its 4-hydroxyquinoline core. The phenolic hydroxyl group (-OH) at the 4-position can readily donate an electron, making it a prime target for oxidizing agents, including atmospheric oxygen. This process can be accelerated by factors like light, elevated temperatures, and the presence of trace metal ions.[1][2] The quinoline ring system itself can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened byproducts.[1] While some 4-hydroxyquinoline derivatives can exhibit antioxidant properties, under certain conditions, they may also act as pro-oxidants, making careful handling critical.[3]

Q2: What are the ideal long-term storage conditions for this compound in its solid state?

A2: For optimal long-term stability as a solid, 4-Hydroxyquinoline-6-acetic acid should be stored under the following conditions:

  • Temperature: Store at or below -20°C. For maximum longevity, -80°C is preferable.[4]

  • Atmosphere: The vial's headspace should be purged with an inert gas like argon or nitrogen before sealing. This displaces oxygen, the primary driver of oxidation.[2]

  • Light: Protect from light by using an amber or opaque vial and storing it in the dark. Photodegradation can initiate and accelerate oxidative processes.[1][4]

  • Moisture: Store in a desiccated environment. The compound should be kept in a tightly sealed container with a desiccant to prevent hydrolysis of the acetic acid moiety, although oxidation is the more pressing concern.

Q3: I need to store the compound in solution. What is the best practice?

A3: Storing 4-Hydroxyquinoline-6-acetic acid in solution is not recommended for long-term periods due to increased degradation rates.[4] If short-term storage is necessary:

  • Solvent Choice: Use a high-purity, degassed solvent. Aprotic solvents like DMSO or DMF are often preferred over aqueous solutions for initial stock preparation.

  • pH Control: If using an aqueous buffer, the pH should be optimized to where the compound is most stable, which must be determined experimentally.[4]

  • Concentration: Prepare solutions at the highest workable concentration to minimize the relative headspace-to-liquid ratio.

  • Storage: Store aliquots at -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4] Always purge the vial headspace with inert gas before freezing.

Q4: How can I use antioxidants to protect my compound in solution?

A4: Adding an antioxidant is an effective strategy for preventing oxidation in solution.[5] The choice depends on the solvent system.

  • For Aqueous Solutions: L-Ascorbic acid (0.02-0.1%) or sodium metabisulfite (0.01-1.0%) are common water-soluble antioxidants.[5][6]

  • For Organic/Lipid-Based Solutions: Butylated hydroxytoluene (BHT) (0.005-0.02%) is a widely used oil-soluble antioxidant.[5][6]

  • Mechanism: Antioxidants work by being preferentially oxidized, thereby "scavenging" free radicals and other oxidizing species before they can react with your compound.[5][7]

Q5: Can trace metals in my buffer cause degradation?

A5: Yes, trace metal ions (e.g., Fe²⁺, Cu²⁺) can act as catalysts for oxidative reactions.[2] If you suspect metal-catalyzed degradation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) to your buffer.[2][4] EDTA sequesters metal ions, rendering them catalytically inactive.

Troubleshooting Guide: Identifying and Mitigating Degradation

This guide provides a systematic approach to troubleshooting common issues related to the degradation of 4-Hydroxyquinoline-6-acetic acid.

Observation Potential Cause Recommended Action & Scientific Rationale
Discoloration of Solid or Solution (e.g., yellowing, browning) Oxidative Degradation. Oxidation often leads to the formation of conjugated systems (e.g., quinones), which absorb visible light and appear colored.Action: Discard the sample. For future prevention, strictly adhere to storage recommendations: store under an inert atmosphere (argon/nitrogen), protect from light, and use low temperatures (-20°C or -80°C).[2][4]
Inconsistent Results or Loss of Potency in Assays Compound Degradation. The active parent compound is degrading, reducing its effective concentration and leading to variability.[4]Action: Prepare fresh solutions for each experiment from a properly stored solid stock. Validate the stability of your stock solutions under your specific storage conditions using the stability-indicating HPLC method described below.
Appearance of New Peaks in Chromatogram (e.g., HPLC, LC-MS) Formation of Degradation Products. Stress factors (light, heat, oxygen) have caused the parent compound to break down into new chemical entities.Action: Conduct a forced degradation study (see protocol below) to identify potential degradants. This helps in developing a stability-indicating analytical method that can resolve the parent peak from all degradation products.[8][9]
Precipitation or Cloudiness in a Stored Solution Degradation or Poor Solubility. Degradation products may have lower solubility than the parent compound. Alternatively, the compound may be precipitating out of a supersaturated solution, especially after a freeze-thaw cycle.Action: Confirm solubility limits at the storage temperature. Analyze the supernatant and the precipitate (if possible) by HPLC to check for degradation. Always prepare solutions in high-purity solvents and consider micro-filtering before storage.

Visualizing Degradation & Stability Testing

Understanding the potential degradation pathways and the workflow for assessing stability is crucial for effective troubleshooting and prevention.

G cluster_main 4-Hydroxyquinoline-6-acetic acid cluster_stressors Stress Factors cluster_products Potential Degradation Products Main 4-Hydroxyquinoline-6-acetic acid C₁₁H₉NO₃ Quinone Quinone-type Species Ring Oxidation Main->Quinone Oxidation of -OH group Decarboxylated Decarboxylated Product Loss of CO₂ Main->Decarboxylated Thermal/Photolytic Stress O2 Oxygen (O₂) O2->Quinone Light Light (hν) Light->Quinone Metal Metal Ions (Fe²⁺/Cu²⁺) Metal->Quinone catalysis RingOpened Ring-Opened Products Further Oxidation Quinone->RingOpened Severe Oxidation

Caption: Putative oxidative degradation pathways for 4-Hydroxyquinoline-6-acetic acid.

G cluster_stress Forced Degradation (ICH Q1B) Start Prepare Sample (Solid or Solution) Acid Acid Hydrolysis (e.g., 0.1 M HCl) Start->Acid Aliquot & Expose Base Base Hydrolysis (e.g., 0.1 M NaOH) Start->Base Aliquot & Expose Oxidative Oxidation (e.g., 3% H₂O₂) Start->Oxidative Aliquot & Expose Thermal Thermal Stress (e.g., 80°C) Start->Thermal Aliquot & Expose Photo Photolytic Stress (UV/Vis Light) Start->Photo Aliquot & Expose Control Unstressed Control (Stored Protected) Start->Control Aliquot & Expose Analysis Analyze All Samples by Stability-Indicating HPLC-UV Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Control->Analysis End Compare Chromatograms: - Quantify Parent Peak - Identify Degradant Peaks Analysis->End

Caption: Experimental workflow for a forced degradation and stability study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is essential for understanding degradation pathways and developing a stability-indicating analytical method.[8][10]

Objective: To intentionally degrade 4-Hydroxyquinoline-6-acetic acid under various stress conditions to identify potential degradation products.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, use an aliquot of the stock solution. Include an unstressed control sample wrapped in aluminum foil and stored at -20°C.

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[4] Sample at 0, 2, 6, 12, and 24 hours. Neutralize samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.[4] Sample at the same time points. Neutralize samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).[4] Keep at room temperature and sample at the same time points.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.[1] Sample at the same time points.

    • Photolytic Degradation: Expose a solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[1][10] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed and control samples using the HPLC method detailed below.

Protocol 2: Stability-Indicating HPLC-UV Method

A validated stability-indicating method is one that can accurately measure the decrease in the amount of the active compound due to degradation.[9]

Objective: To separate, detect, and quantify 4-Hydroxyquinoline-6-acetic acid in the presence of its potential degradation products.

Instrumentation & Conditions (Example Method - must be optimized):

  • System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-3 min: 10% B

    • 3-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength appropriate for the quinoline chromophore (e.g., determined by UV scan, likely around 254 nm and 330 nm). Using a PDA detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation:

The specificity of the method is demonstrated by its ability to resolve the parent peak from all peaks generated during the forced degradation study. Peak purity analysis using a PDA detector should confirm that the parent peak in the stressed samples is spectrally pure and free from co-eluting degradants.[4]

References

  • Krišto, M., et al. (2018). Hydrothermal stability of aromatic carboxylic acids. ResearchGate. Retrieved from [Link]

  • Antioxidants. (n.d.). CD Formulation. Retrieved from [Link]

  • Why does aromatic carboxylic acid have a high acid strength compared to aliphatic carboxylic acid? (2018). Quora. Retrieved from [Link]

  • Allen, L. V. Jr. (n.d.). Preservatives, Antioxidants and pH. Padagis. Retrieved from [Link]

  • Antioxidants in pharma formulations. (n.d.). SREDSTVA REGIONALE CHEMIE PVT. LTD. Retrieved from [Link]

  • Gülçin, İ. (2022). Antioxidants: a comprehensive review. Antioxidants, 11(5), 834. Retrieved from [Link]

  • Wang, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2275. Retrieved from [Link]

  • Analytical Methods for the Degradation of Phytoconstituents. (2021). International Journal of Creative Research Thoughts, 9(11). Retrieved from [Link]

  • Acidity of Aromatic Carboxylic Acid. (n.d.). Scribd. Retrieved from [Link]

  • Aromatic Acids & their derivatives. (n.d.). SlidePlayer. Retrieved from [Link]

  • Aromatic Carboxylic Acids. (n.d.). SlideShare. Retrieved from [Link]

  • Method Development for Forced Degradation Study and Validation of Quinine Sulphate by RP-HPLC. (2021). ResearchGate. Retrieved from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA. Retrieved from [Link]

  • Liu, Z. Q., et al. (2002). Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status. Bioorganic & Medicinal Chemistry, 10(3), 825-831. Retrieved from [Link]

  • Masne, D. D., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 273-298. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Achieving Optimal Peak Shape in the Chromatographic Analysis of 4-Hydroxyquinoline-6-acetic acid

Welcome to our dedicated technical support center for the chromatographic analysis of 4-Hydroxyquinoline-6-acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the chromatographic analysis of 4-Hydroxyquinoline-6-acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak shape during their analytical experiments. Poor peak symmetry can significantly compromise the accuracy and precision of your results, impacting resolution and integration.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you diagnose and resolve common issues, leading to sharp, symmetrical peaks and robust, reproducible data.

Understanding the Analyte: 4-Hydroxyquinoline-6-acetic acid

4-Hydroxyquinoline-6-acetic acid is a multifaceted molecule possessing several functional groups that can influence its chromatographic behavior. These include a quinoline ring system, a phenolic hydroxyl group, and a carboxylic acid moiety. The presence of both acidic (phenolic hydroxyl and carboxylic acid) and basic (quinoline nitrogen) functionalities means that the analyte's ionization state is highly dependent on the mobile phase pH. This is a critical factor to control for achieving optimal peak shape.

Based on the structures of similar compounds, we can estimate the approximate pKa values for the different ionizable groups:

  • Quinoline Nitrogen: The protonated quinoline nitrogen is expected to have a pKa around 4.9.[1]

  • Carboxylic Acid: The carboxylic acid group will likely have a pKa in the range of 4-5.[2]

  • Phenolic Hydroxyl: The phenolic hydroxyl group is expected to have a pKa of approximately 10.[2]

These pKa values are crucial for understanding how to manipulate the mobile phase pH to control the analyte's retention and peak shape.

Troubleshooting Common Peak Shape Problems

Poor peak shape in chromatography can manifest in several ways, most commonly as peak tailing, fronting, or broadening. Below, we address these issues with a focus on the analysis of 4-Hydroxyquinoline-6-acetic acid.

Issue 1: Peak Tailing

Peak tailing is the most common peak shape problem, where the latter half of the peak is wider than the leading half.[3] This is often quantified by a tailing factor or asymmetry factor greater than 1.2.[3]

Q: My chromatogram for 4-Hydroxyquinoline-6-acetic acid shows significant peak tailing. What are the likely causes and how can I fix it?

A: Peak tailing for a compound like 4-Hydroxyquinoline-6-acetic acid is typically caused by secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself. Here’s a systematic approach to troubleshooting:

1. Secondary Interactions with Residual Silanols:

  • The "Why": Most reversed-phase silica-based columns have residual silanol groups (Si-OH) on the surface that are not fully end-capped.[4] At mobile phase pH values above their pKa (around 3.5-4.5), these silanols can become deprotonated (Si-O⁻) and interact ionically with the protonated quinoline nitrogen of your analyte (which is positively charged at pH < 4.9). This secondary ionic interaction is stronger than the primary hydrophobic interaction, causing some analyte molecules to be retained longer and resulting in a tailing peak.[5][6]

  • The Solution:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH to a value between 2.5 and 3.5 will suppress the ionization of the residual silanols, minimizing these secondary interactions.[7] At this pH, the carboxylic acid group of your analyte will also be protonated, which can improve retention in reversed-phase chromatography.

    • Use of a Highly End-capped Column: Employ a modern, high-purity silica column with advanced end-capping to reduce the number of accessible silanol groups.

    • Mobile Phase Additives: Adding a small concentration (e.g., 20-50 mM) of a buffer salt like phosphate or a competing base like triethylamine can help to saturate the active sites on the stationary phase and mask the silanol interactions.

2. Metal Chelation:

  • The "Why": The 4-hydroxyquinoline scaffold is a known metal chelator.[8] Trace metal impurities (e.g., iron, nickel) present in the stainless-steel components of the HPLC system (frits, tubing, column hardware) or even within the silica matrix of the column can interact with your analyte.[9] This chelation can lead to peak tailing or even complete adsorption of the analyte.

  • The Solution:

    • Use of a Bio-inert or PEEK HPLC System: If metal chelation is a persistent issue, consider using an HPLC system with PEEK or other bio-inert flow paths to minimize contact with metal surfaces.

    • Mobile Phase Additives: Incorporating a chelating agent like a low concentration of ethylenediaminetetraacetic acid (EDTA) in your mobile phase can help to bind the metal ions and prevent them from interacting with your analyte.[9]

    • Column Choice: Some modern columns are designed with proprietary surface technologies to mitigate the effects of metal interactions.

3. Column Overload:

  • The "Why": Injecting too much sample onto the column can saturate the stationary phase, leading to a distorted, tailing peak that often exhibits a "right-triangle" shape.[1]

  • The Solution:

    • Reduce Injection Volume or Sample Concentration: Dilute your sample or inject a smaller volume to ensure you are operating within the linear range of the column's capacity.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization Study

Objective: To determine the optimal mobile phase pH for the analysis of 4-Hydroxyquinoline-6-acetic acid to achieve a symmetrical peak shape.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • 4-Hydroxyquinoline-6-acetic acid standard

  • HPLC-grade acetonitrile and water

  • Phosphoric acid, formic acid, or other suitable buffer components

  • pH meter

Procedure:

  • Prepare a stock solution of 4-Hydroxyquinoline-6-acetic acid in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Prepare a series of mobile phases with varying pH values. For example:

    • Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2.5)

    • Mobile Phase B: 0.1% Formic acid in water (pH ~2.7)

    • Mobile Phase C: Phosphate buffer at pH 3.0

    • Mobile Phase D: Phosphate buffer at pH 7.0

  • Set up your HPLC method:

    • Mobile Phase Composition: e.g., 30:70 Acetonitrile:Aqueous buffer

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 254 nm)

    • Injection Volume: 10 µL

  • Equilibrate the column with the first mobile phase (e.g., pH 2.5) for at least 15-20 column volumes.

  • Inject the standard solution and record the chromatogram.

  • Calculate the tailing factor for the analyte peak.

  • Repeat steps 4-6 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Compare the tailing factors obtained at each pH. The optimal pH will be the one that provides a tailing factor closest to 1.0.

Mobile Phase pHTailing Factor (Hypothetical)Retention Time (Hypothetical)
2.51.18.5 min
3.01.37.2 min
7.0> 2.04.1 min

Visualizing Troubleshooting Workflows

Diagram 1: Troubleshooting Peak Tailing

G start Peak Tailing Observed (Tailing Factor > 1.2) check_overload Is the peak a 'right triangle' shape? Does tailing decrease with sample dilution? start->check_overload overload_yes Column Overload check_overload->overload_yes Yes secondary_interactions Investigate Secondary Interactions check_overload->secondary_interactions No overload_solution Reduce sample concentration or injection volume overload_yes->overload_solution ph_optimization Optimize Mobile Phase pH (Target pH 2.5-3.5) secondary_interactions->ph_optimization ph_success Peak Shape Improved ph_optimization->ph_success ph_fail Peak Tailing Persists ph_optimization->ph_fail metal_chelation Consider Metal Chelation ph_fail->metal_chelation silanol_interactions Address Silanol Interactions ph_fail->silanol_interactions chelating_agent Add EDTA to Mobile Phase metal_chelation->chelating_agent inert_system Use Bio-inert System/Column metal_chelation->inert_system final_success Symmetrical Peak Achieved chelating_agent->final_success inert_system->final_success end_capped_column Use a Highly End-capped Column silanol_interactions->end_capped_column competing_base Add a Competing Base (e.g., Triethylamine) silanol_interactions->competing_base end_capped_column->final_success competing_base->final_success

Caption: A workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is a low mobile phase pH generally recommended for acidic compounds like 4-Hydroxyquinoline-6-acetic acid in reversed-phase HPLC?

A1: In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase. By setting the mobile phase pH well below the pKa of the acidic functional groups (in this case, the carboxylic acid), you ensure that these groups are in their neutral, protonated form. This makes the overall molecule less polar and more hydrophobic, leading to increased retention and often better peak shape. Additionally, a low pH helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, which can cause peak tailing through secondary ionic interactions.[7]

Q2: Can the organic modifier in the mobile phase affect peak shape?

A2: Yes, the choice and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While both are common choices, methanol is a protic solvent and can engage in hydrogen bonding with residual silanols on the stationary phase, which can sometimes help to reduce peak tailing for certain analytes. Acetonitrile, being aprotic, does not have this same hydrogen bonding capability. It is often beneficial to screen both solvents during method development to see which provides better peak symmetry for your specific analyte and column.

Q3: My peak shape is good, but my retention time is not reproducible. What could be the cause?

A3: Unstable retention times are often due to a mobile phase pH that is too close to the pKa of the analyte. In this region, small changes in pH can cause significant shifts in the ionization state of the analyte, leading to variability in retention. Ensure your mobile phase pH is at least 1.5-2 pH units away from the pKa of the ionizable groups of 4-Hydroxyquinoline-6-acetic acid. Additionally, ensure your mobile phase is well-buffered and that the buffer has a pKa close to the desired mobile phase pH for maximum buffering capacity. Inadequate column equilibration between injections can also lead to retention time drift.

Q4: What is a guard column and should I be using one?

A4: A guard column is a short, disposable column packed with the same stationary phase as your analytical column. It is installed between the injector and the analytical column. Its purpose is to protect the more expensive analytical column from strongly retained or particulate matter in the sample, which can cause blockages, increased backpressure, and poor peak shape over time.[3] Using a guard column is a highly recommended and cost-effective way to extend the lifetime of your analytical column, especially when working with complex sample matrices.

Q5: I'm observing peak fronting. What is the likely cause?

A5: Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing but can occur. The most frequent causes are column overload (though this more commonly causes tailing) and a sample solvent that is stronger than the mobile phase. If your sample is dissolved in a solvent with a higher elution strength than your mobile phase (e.g., a high percentage of organic solvent), it can cause the analyte to travel through the beginning of the column too quickly, leading to a fronting peak. To resolve this, try to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

References

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571.
  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 35(5), 324-329.
  • Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. Available from: [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. LCGC International. Available from: [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • University of California, Davis. Approximate pKa chart of the functional groups. Available from: [Link]

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Available from: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available from: [Link]

  • Bell, D. S., & Jones, A. D. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC North America, 40(6), 268-274.
  • SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Available from: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. Available from: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available from: [Link]

  • Crawford Scientific. The Critical Role of Mobile Phase pH in Chromatography Separations. Available from: [Link]

  • Bell, D. S. (2018). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. LCGC North America Blog.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Available from: [Link]

  • Martin-Biosca, Y., & Sagrado, S. (2013). Mechanisms of retention in HPLC Part 2. HPLC'2013 Conference.
  • Crawford Scientific. The Theory of HPLC Column Chemistry. Available from: [Link]

  • Waters Corporation. (2021). Improving Chromatographic Performance for Metal Sensitive Analytes Using Hybrid Surface Barrier Technology. Available from: [Link]

  • Moffett, J. W. (2001). Analysis of Metal Chelators in Marine Systems by HPLC with Derivatization. Cornell University - NIFA Reporting Portal.

Sources

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of 4-Hydroxyquinoline-6-acetic acid in Biological Assays

Welcome to the technical support guide for 4-Hydroxyquinoline-6-acetic acid. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Hydroxyquinoline-6-acetic acid. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the knowledge to make informed decisions, ensuring the reliability and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the fundamental properties of 4-Hydroxyquinoline-6-acetic acid and the primary strategies for its solubilization.

Q1: Why is 4-Hydroxyquinoline-6-acetic acid poorly soluble in neutral aqueous solutions (e.g., PBS pH 7.4)?

Answer: The low aqueous solubility of 4-Hydroxyquinoline-6-acetic acid at neutral pH is a direct result of its molecular structure. This compound is amphoteric , meaning it possesses both an acidic functional group (the carboxylic acid) and a basic functional group (the quinoline nitrogen).

  • Acidic Group: The carboxylic acid (-COOH) can donate a proton to become a negatively charged carboxylate (-COO⁻). The pKa for a typical acetic acid group is around 4.76.

  • Basic Group: The nitrogen atom in the quinoline ring can accept a proton, becoming positively charged. The pKa for the conjugate acid of a quinoline is typically around 4.9.

At a neutral pH of ~7.4, the carboxylic acid group is deprotonated (negatively charged), while the quinoline nitrogen is largely unprotonated (neutral). However, near its isoelectric point (the pH at which the net charge is zero), the molecule can exist as a zwitterion with minimal solubility. The solubility of ionizable drugs is pH-dependent, with the ionic forms being more soluble than the neutral form.[1][2] For amphoteric compounds, solubility is lowest near the isoelectric point and increases as the pH moves away, either becoming more acidic or more basic.[3]

Q2: What is the simplest first step to try and solubilize this compound in an aqueous buffer?

Answer: The most direct and often preferred method is pH adjustment . Based on the Henderson-Hasselbalch equation, which links pH, pKa, and the ionization state of a compound, altering the pH of your solvent can dramatically increase solubility.[3][4][5][6]

  • To Solubilize as a Base: Add a small amount of a strong base (e.g., 1 N NaOH) to your aqueous buffer. This will deprotonate the carboxylic acid group, forming a highly soluble carboxylate salt. Aim for a final pH at least 2 units above the acidic pKa (i.e., pH > 6.8).

  • To Solubilize as an Acid: Add a small amount of a strong acid (e.g., 1 N HCl) to your aqueous buffer. This will protonate the quinoline nitrogen, forming a soluble salt. Aim for a final pH at least 2 units below the basic pKa (i.e., pH < 2.9).

For most cell-based assays conducted at physiological pH (~7.4), preparing a concentrated stock solution in a basic buffer (e.g., PBS adjusted to pH 8.5-9.0) is the recommended starting point.[7] This alkaline stock can then be diluted into your final assay medium, where the high buffer capacity of the medium should maintain the physiological pH.

Q3: The required pH is not compatible with my assay. What is the next best option?

Answer: When pH adjustment is not feasible, the use of an organic co-solvent is the standard industry practice. Dimethyl sulfoxide (DMSO) is the most common and versatile choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[8]

Core Strategy: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted to achieve the final desired concentration in your aqueous assay buffer. The key is to ensure the final concentration of DMSO in your assay is low enough to not cause cellular toxicity or interfere with assay components.[9][10]

Part 2: Protocols and Experimental Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for creating a concentrated stock solution for long-term storage and use.

Materials:

  • 4-Hydroxyquinoline-6-acetic acid (Molecular Weight: ~203.19 g/mol )

  • 100% DMSO, sterile, cell-culture grade

  • Analytical balance

  • Sterile, light-blocking vials (e.g., amber glass or polypropylene)[11]

  • Volumetric flask and appropriate pipettes

Procedure:

  • Calculation: To make a 10 mM stock solution in 10 mL:

    • Mass (mg) = 10 mmol/L * 0.010 L * 203.19 g/mol * 1000 mg/g = 2.03 mg

  • Weighing: Carefully weigh out approximately 2.03 mg of the compound and record the exact mass.

  • Dissolution: Transfer the weighed compound into the volumetric flask. Add approximately 8 mL of 100% DMSO.

  • Mixing: Gently swirl or vortex the solution until the compound is completely dissolved. If necessary, brief warming in a 37°C water bath can assist dissolution.[12] Visually inspect to ensure no particulates remain.

  • Final Volume: Carefully add DMSO to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Aliquoting & Storage: Cap the flask and mix thoroughly. Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[11][13] Store aliquots at -20°C or -80°C for long-term stability.[14]

Workflow: Avoiding Precipitation During Dilution

A common failure point is "crashing out," where the compound precipitates when the concentrated DMSO stock is diluted into the aqueous assay medium.[13] This happens when the local concentration of the compound exceeds its solubility limit in the mixed solvent before it can be fully dispersed.

The following diagram and steps illustrate a best-practice workflow to minimize this issue.

G cluster_0 Preparation Phase cluster_1 Dilution & Mixing Phase stock 1. Prepare 10 mM Stock in 100% DMSO intermediate 2. Create Intermediate Dilution (e.g., 1 mM in DMSO or Media) stock->intermediate Dilute 1:10 pipette 4. Pipette Intermediate Stock into Final Media intermediate->pipette Transfer small volume final_media 3. Prepare Final Assay Media (e.g., Cell Culture Plate) pipette->final_media mix 5. Mix Immediately & Thoroughly (Vortex/Triturate) pipette->mix Critical Step: Rapid Dispersion

Caption: Decision flowchart for selecting a solubilization method.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Wikipedia. Cyclodextrin.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • PhytoTech Labs. Preparing Stock Solutions.
  • Benchchem. Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • Scientist Solutions. DMSO in cell based assays.
  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist.
  • NCBI Bookshelf. Assay Interference by Chemical Reactivity - Assay Guidance Manual.
  • Taylor & Francis Online. Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity.
  • BioAssay Systems. Troubleshooting.
  • PubMed. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship.
  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media?.
  • ResearchGate. What the concentration of DMSO you use in cell culture assays?.
  • Benchchem. Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • PMC. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • ResearchGate. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • PMC. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • PubMed. Prediction of pH-dependent Aqueous Solubility of Druglike Molecules.
  • PubMed. Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • SciSpace. Study of pH-dependent drugs solubility in water.
  • MCE. Compound Handling Instructions.

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Optimization

Technical Support Center: Refining Extraction Efficiency of 4-Hydroxyquinoline-6-acetic Acid from Tissue Matrices

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the extraction of 4-Hydroxyquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the extraction of 4-Hydroxyquinoline-6-acetic acid from complex tissue matrices. Our focus is on diagnosing and resolving common experimental challenges to ensure high-efficiency, reproducible, and accurate quantification for downstream applications such as liquid chromatography-mass spectrometry (LC-MS/MS).

Introduction: The Challenge of Tissue Bioanalysis

4-Hydroxyquinoline-6-acetic acid is an analyte with both a phenolic hydroxyl group and a carboxylic acid moiety, classifying it as a polar, acidic compound. Extracting such molecules from tissue is fundamentally challenging. Tissues are not homogenous like plasma; they are complex, compartmentalized systems rich in diverse interferents like phospholipids, proteins, and salts.[1][2] These matrix components can lead to poor recovery, inconsistent results, and significant matrix effects during analysis.[1][3]

This document provides a structured approach to method development and troubleshooting, moving from frequently asked questions for rapid problem-solving to detailed protocols and in-depth guides for more complex issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: My recovery of 4-Hydroxyquinoline-6-acetic acid is consistently low. What is the most common reason?

Low recovery is the most frequent issue and typically points to one of four areas: inefficient tissue disruption, suboptimal extraction chemistry, analyte loss during cleanup, or analyte degradation.[4] A common mistake is using an extraction solvent or pH that is not optimized for your acidic analyte. For 4-Hydroxyquinoline-6-acetic acid, you must ensure the pH of your sample is low enough (at least 2 pH units below the pKa of the carboxylic acid) to neutralize its charge, making it less polar and more amenable to extraction into an organic solvent or retention on a reversed-phase sorbent.

Q2: I'm observing significant ion suppression in my LC-MS/MS analysis. How can I fix this?

Ion suppression is a classic sign of co-eluting matrix components, particularly phospholipids from tissue cell membranes, which interfere with the ionization of your analyte in the mass spectrometer source.[3][5] The most effective solution is to improve your sample cleanup protocol. While simple protein precipitation (PPT) is fast, it is notoriously "dirty" and often leads to severe matrix effects.[2][6] Switching to a more rigorous technique like Solid-Phase Extraction (SPE) or a well-optimized Liquid-Liquid Extraction (LLE) will selectively remove these interferences and significantly improve signal quality.[7][8]

Q3: What is the best initial extraction approach for an acidic compound like this from tissue: LLE or SPE?

For method development, Solid-Phase Extraction (SPE) is generally the superior starting point. It offers higher selectivity, better cleanup, and the ability to concentrate the analyte, which is crucial when dealing with low concentrations in tissue.[9][10] For 4-Hydroxyquinoline-6-acetic acid, a mixed-mode SPE sorbent that combines reversed-phase and anion-exchange properties is highly recommended.[10][11] This dual retention mechanism allows for aggressive washing steps to remove neutral and basic/cationic interferences, resulting in a much cleaner final eluate.

Q4: How do I choose the right homogenization technique for my tissue type?

The goal of homogenization is complete cell lysis to release the analyte.[12][13] For soft tissues like the liver or brain, rotor-stator homogenizers or bead beaters with ceramic beads are very effective. For tougher, more fibrous tissues like skin or muscle, bead beating with denser materials like stainless steel beads is often necessary.[12] It is critical to perform homogenization on ice and in short bursts to prevent heat generation, which can degrade the analyte.[12]

Q5: My results are not reproducible between samples. What are the likely causes?

Poor reproducibility in tissue analysis often stems from inconsistent homogenization.[13] If samples are not disrupted to the same degree, the amount of analyte released will vary. Another common cause, particularly with manual SPE, is allowing the sorbent bed to dry out between steps or using inconsistent flow rates during sample loading and elution.[14][15] Automating homogenization and extraction processes can significantly improve consistency.

Section 2: In-Depth Troubleshooting Guide

Problem 1: Low Analyte Recovery

Low recovery can halt a project. A systematic approach is required to diagnose the step where the analyte is being lost.

G cluster_homogenization Solutions for Step 1 cluster_extraction Solutions for Step 2 cluster_cleanup Solutions for Step 3 cluster_degradation Solutions for Step 4 start Start: Low Recovery Observed homogenization Step 1: Verify Homogenization Efficiency start->homogenization extraction_chem Step 2: Check Extraction Chemistry (pH & Solvent) homogenization->extraction_chem Homogenization OK? h_sol1 Increase homogenization time/speed Use tougher bead material (e.g., steel) Optimize buffer composition homogenization->h_sol1 If Not OK cleanup_loss Step 3: Track Analyte During Cleanup (SPE/LLE) extraction_chem->cleanup_loss Chemistry OK? e_sol1 Adjust sample pH to <4.0 Switch to a more polar organic solvent Increase solvent-to-tissue ratio extraction_chem->e_sol1 If Not OK degradation Step 4: Assess Analyte Stability cleanup_loss->degradation No loss in cleanup? c_sol1 Analyze waste/wash fractions for analyte Use a less retentive SPE sorbent Use a stronger SPE elution solvent cleanup_loss->c_sol1 If Loss Detected resolved Problem Resolved degradation->resolved Stability OK? d_sol1 Keep samples on ice at all times Add antioxidants to homogenization buffer Perform forced degradation study degradation->d_sol1 If Degradation Suspected

Caption: Troubleshooting workflow for low analyte recovery.

  • Inefficient Homogenization: Visually inspect the homogenate for remaining tissue fragments. Incomplete disruption is a primary cause of low and variable recovery.[13] Ensure the chosen method is adequate for the tissue type and that the process is standardized (e.g., time, speed, bead type).[12]

  • Suboptimal Extraction Chemistry: The key is to keep the acidic 4-Hydroxyquinoline-6-acetic acid in its neutral, protonated form.

    • pH Control: Acidify the tissue homogenate with an acid like formic acid or hydrochloric acid to a pH of ~3-4.[16] This neutralizes the carboxylate anion, reducing the analyte's polarity and increasing its affinity for organic solvents or reversed-phase SPE sorbents.

    • Solvent Choice: The analyte is polar. Solvents like acetonitrile, methanol, or ethyl acetate are good starting points.[4] If recovery is low, consider adjusting the polarity of the extraction solvent.

  • Analyte Loss During SPE Cleanup: During method development, it is crucial to collect and analyze every fraction: the sample load flow-through, each wash solvent, and the final eluate.[15] Finding your analyte in the flow-through means it's not retaining on the sorbent (check pH, sorbent choice). If it's in the wash fraction, your wash solvent is too strong and is prematurely eluting the analyte.[17]

Problem 2: High Matrix Effects & Poor Reproducibility

Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds.[5][7] In tissue, this is a major hurdle to accurate quantification.[1] Poor reproducibility is often a direct consequence of variable matrix effects between different tissue samples.

TechniqueTypical Cleanup EfficiencyCommon IssuesMitigation Strategy
Protein Precipitation (PPT) LowHigh levels of phospholipids remain, causing significant ion suppression.[6]Not recommended for quantitative tissue analysis unless followed by further cleanup.
Liquid-Liquid Extraction (LLE) ModerateCan be non-selective; emulsions can form, leading to analyte loss and variability.Optimize pH and solvent choice for selectivity; use centrifugation to break emulsions.
Solid-Phase Extraction (SPE) High to Very HighRequires careful method development; potential for analyte loss if not optimized.[14]Use a mixed-mode or ion-exchange sorbent for maximum selectivity against interferences.[11][18]

Authoritative Insight: The most robust solution for mitigating matrix effects is a combination of highly selective sample preparation (i.e., mixed-mode SPE) and the use of a stable isotope-labeled (SIL) internal standard. The SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, effectively correcting for the matrix effect during data processing.[7]

Section 3: Protocols and Methodologies

Overall Extraction and Analysis Workflow

Caption: General workflow for tissue extraction.

Protocol 1: Tissue Homogenization
  • Preparation: Weigh the frozen tissue sample (~50-100 mg) and place it in a 2 mL bead beater tube containing ceramic or steel beads.

  • Buffer Addition: Add 500 µL of ice-cold homogenization buffer (e.g., 80:20 Methanol:Water with 1% Formic Acid). The organic solvent helps precipitate proteins while the acid ensures the analyte is protonated.

  • Homogenization: Process in a bead beater homogenizer (e.g., Precellys®) for two cycles of 30 seconds at 6000 Hz, with a 2-minute rest on ice in between cycles to prevent heating.[12]

  • Centrifugation: Centrifuge the homogenate at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte, for the next cleanup step.

Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) Method Development

This protocol uses a mixed-mode (Reversed-Phase + Strong Anion Exchange) cartridge, which is ideal for isolating acidic compounds from complex matrices.

  • Sample Preparation: Take the supernatant from Protocol 1. Dilute it 1:1 with an aqueous buffer (e.g., 2% ammonium hydroxide) to ensure the analyte's carboxylic acid is deprotonated (negatively charged) and will bind to the anion-exchange sorbent.

  • Condition: Pass 1 mL of Methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of Water, followed by 1 mL of the sample dilution buffer (e.g., 2% ammonium hydroxide) through the cartridge. Do not let the sorbent go dry. [14]

  • Load: Slowly pass the prepared sample through the cartridge at a flow rate of ~1 mL/min. Collect the flow-through for analysis.

  • Wash 1 (Polar/Ionic Interferences): Wash with 1 mL of 5% ammonium hydroxide in 5% Methanol/Water. This removes polar compounds while the analyte is retained by both reversed-phase and ion-exchange mechanisms. Collect this wash for analysis.

  • Wash 2 (Non-polar/Basic Interferences): Wash with 1 mL of Acetonitrile. This removes non-polar lipids and basic compounds. Collect this wash for analysis.

  • Elute: Elute the analyte with 1 mL of a strong solvent containing an acid to neutralize the analyte and disrupt the ionic bond. A typical elution solvent is 2-5% Formic Acid in Acetonitrile/Methanol. Collect the eluate.

  • Analysis & Validation: Analyze the fractions from steps 4, 5, 6, and 7. In a successful extraction, >95% of the analyte should be in the final eluate (Step 7) with none detected in the other fractions. If analyte is found elsewhere, the method must be re-optimized.[15]

Section 4: Data Tables for Method Optimization

Table 1: SPE Sorbent Selection Guide for 4-Hydroxyquinoline-6-acetic Acid
Sorbent TypeRetention Mechanism(s)Recommended Use CaseElution Strategy
Reversed-Phase (C18, HLB) Hydrophobic interactionsGood for initial cleanup but may have insufficient selectivity for complex tissues.[10]Increase % of strong organic solvent (e.g., Methanol, Acetonitrile).
Strong Anion Exchange (SAX) Electrostatic attraction (Anion Exchange)Highly selective for acidic compounds. Requires careful pH control.[18]Use a buffer with a high salt concentration or low pH to disrupt ionic interaction.
Mixed-Mode (RP + SAX) Hydrophobic & Anion ExchangeHighly Recommended. Provides the highest degree of selectivity and cleanup for this analyte in tissue.[10][11]Use an acidic organic solvent (e.g., 2-5% Formic Acid in Methanol) to disrupt both interactions simultaneously.

References

  • Challenges of Atypical Matrix Effects in Tissue. (2013). Taylor & Francis Online. [Link]

  • Xie, C., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]

  • Optimizing Sample Homogenization. (2023). The Scientist. [Link]

  • Ghosh, C., et al. (2011). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis by different Sample Extraction Techniques. Walsh Medical Media. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass. [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials, Inc.. [Link]

  • Kacprzak, K. M., & Herron, W. J. (2001). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. PubMed. [Link]

  • Sielska, J., et al. (2022). Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics. National Institutes of Health (NIH). [Link]

  • Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]

  • Low Recovery- SPE Method. Phenomenex. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025). Welch Materials, Inc.. [Link]

  • Solid-phase extraction. Wikipedia. [Link]

  • Why Is Your SPE Recovery So Low? (2025). ALWSCI. [Link]

  • Key Considerations for Cell Lysis & Tissue Homogenization. (2024). PreOmics. [Link]

  • van den Broek, I., et al. (2020). Skin tissue sample collection, sample homogenization, and analyte extraction strategies for liquid chromatographic mass spectrometry based bioanalysis of small molecules. ScienceDirect. [Link]

  • Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. (2014). ResearchGate. [Link]

  • Extraction of Drugs and Metabolites from Biological Matrices. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Optimization of Extraction Methods for the Quantification of Proteins in Mammalian Tissues. (2025). ACS Publications. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). National Institutes of Health (NIH). [Link]

  • Optimized Conditions for Extracting Native Type-I Collagen from Discarded Fish Skin Using Hydrochloric Acid to Overcome the Drawbacks of Acetic Acid. (2026). MDPI. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI. [Link]

  • Comparative Study of Various Procedures for Extracting Doxorubicin from Animal Tissue Samples. (2022). MDPI. [Link]

  • Belal, F., et al. (2016). Analytical methods for the determination of some selected 4-quinolone antibacterials. De Gruyter. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). National Institutes of Health (NIH). [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of Kynurenic Acid and 4-Hydroxyquinoline-6-acetic acid

A Guide for Researchers and Drug Development Professionals Introduction In the vast landscape of pharmacologically active molecules, structural similarity can often hint at related biological functions. This guide delves...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Introduction

In the vast landscape of pharmacologically active molecules, structural similarity can often hint at related biological functions. This guide delves into a comparative analysis of two such molecules sharing the 4-hydroxyquinoline core: Kynurenic Acid (KYNA), an endogenous metabolite of tryptophan, and 4-Hydroxyquinoline-6-acetic acid, a synthetic derivative. While their shared scaffold suggests a potential overlap in activity, the position and nature of their functional groups dictate distinct and divergent biological roles.

Kynurenic acid, or 4-hydroxyquinoline-2-carboxylic acid, is a well-characterized product of the kynurenine pathway, playing a significant role in neuromodulation and immune response.[1][2][3][4] In contrast, specific biological data for 4-Hydroxyquinoline-6-acetic acid is sparse in the literature. Therefore, this guide will evaluate the known activities of KYNA against the broader pharmacological profile of the 4-hydroxyquinoline and quinoline-4-carboxylic acid class, to which 4-Hydroxyquinoline-6-acetic acid belongs, providing a framework for future investigation.

This document provides an in-depth comparison of their origins, primary biological targets, and therapeutic potential, supported by experimental data and protocols to aid researchers in navigating their distinct pharmacological profiles.

Kynurenic Acid (KYNA): The Endogenous Neuromodulator

Kynurenic acid is a terminal metabolite of the essential amino acid L-tryptophan.[1][5] Once considered an inactive byproduct, it is now recognized as a crucial neuroactive and immunomodulatory molecule.[5]

Kynurenine Pathway cluster_info Metabolic Fate Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO enzymes KYNA Kynurenic Acid (KYNA) Kynurenine->KYNA KATs (Irreversible) ToxicMetabolites 3-Hydroxykynurenine, Quinolinic Acid Kynurenine->ToxicMetabolites

Caption: Simplified schematic of the Kynurenine Pathway.

Primary Biological Activities of Kynurenic Acid

KYNA's biological effects are multifaceted, stemming from its interaction with several key receptors.

  • Neurotransmission and Neuroprotection: KYNA is best known as a broad-spectrum antagonist of ionotropic glutamate receptors (iGluRs).[6] This activity underlies its antiexcitotoxic and anticonvulsant properties.[1]

    • NMDA Receptor Antagonism: It acts as a non-competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][7][8] This is a primary mechanism for its neuroprotective effects by preventing excessive calcium influx associated with excitotoxicity.

    • α7 Nicotinic Acetylcholine Receptor (α7nAChR) Antagonism: KYNA is a potent non-competitive antagonist of the α7nAChR, which modulates glutamate release.[2][6][9][10]

    • AMPA and Kainate Receptor Antagonism: It also competitively blocks AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, further dampening excitatory neurotransmission.[6][8][11]

  • Immunomodulation: Beyond the central nervous system, KYNA influences the immune system.

    • G-Protein Coupled Receptor 35 (GPR35) Agonism: KYNA activates GPR35, a receptor found on immune cells like monocytes and macrophages, which is linked to anti-inflammatory signaling.[2][5][8][12]

    • Aryl Hydrocarbon Receptor (AhR) Agonism: As an endogenous ligand for AhR, KYNA can modulate immune cell differentiation, such as promoting the development of anti-inflammatory regulatory T cells (Tregs).[2][8][9][12]

Pathophysiological Significance

The balance of KYNA and other kynurenine pathway metabolites is critical for health.[13] Dysregulation is implicated in several disorders:

  • Schizophrenia: Elevated levels of KYNA in the cerebrospinal fluid and post-mortem brain tissue of patients have been consistently reported, leading to the "kynurenic acid hypothesis of schizophrenia".[1][7]

  • Neurodegenerative Diseases: While its antagonism of NMDA receptors is neuroprotective, chronically elevated KYNA levels may also be a biomarker of neurological stress or a failed protective response.[1]

  • Inflammatory and Autoimmune Disorders: Through its actions on GPR35 and AhR, KYNA is being investigated for its role in conditions with an inflammatory component.[5][6]

4-Hydroxyquinoline Derivatives: A Scaffold for Synthetic Drugs

Potential Biological Activities
  • Anticancer Activity: Numerous quinoline-4-carboxylic acid derivatives have demonstrated potent antitumor activity.[14][16] A primary mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway that is essential for the rapid proliferation of cancer cells.[14]

  • Antibacterial Activity: The quinolone structure is the foundation for the highly successful fluoroquinolone class of antibiotics. These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, leading to bacterial cell death.[14]

  • Anti-inflammatory and Analgesic Effects: Derivatives such as (4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid have shown significant anti-inflammatory and analgesic properties in preclinical models, with efficacy comparable to the non-steroidal anti-inflammatory drug (NSAID) Diclofenac.[17]

Head-to-Head Comparison: Kynurenic Acid vs. 4-Hydroxyquinoline-6-acetic acid

The key to understanding the divergent activities of these molecules lies in the position and chemical nature of their acidic functional groups.

FeatureKynurenic Acid (4-hydroxyquinoline-2-carboxylic acid)4-Hydroxyquinoline-6-acetic acid (Inferred)
Source Endogenous metabolite of tryptophan.[1][2]Synthetic.
Core Structure 4-Hydroxyquinoline4-Hydroxyquinoline
Key Substituent Carboxylic acid at position 2.Acetic acid at position 6.
Primary Known Targets NMDA, α7nAChR, AMPA/Kainate Receptors (Antagonist); GPR35, AhR (Agonist).[8][11][12]Unknown. Based on related structures, potential targets include DHODH, DNA gyrase.[14]
Primary Biological Role Neuromodulation, Immunomodulation, Neuroprotection.[1][6]Potential for Anticancer, Antibacterial, Anti-inflammatory activity.[14][15][17]
Therapeutic Areas Schizophrenia, Neurodegenerative Disease, Inflammatory Disorders.[5][7]Oncology, Infectious Disease, Inflammation.[14][16]

The placement of the carboxylic acid at the 2-position in KYNA is critical for its interaction with the ligand-binding domains of glutamate and nicotinic receptors. Moving this acidic group to the 6-position as an acetic acid moiety fundamentally alters the molecule's size, charge distribution, and spatial arrangement, making it highly unlikely to retain the same receptor binding profile as KYNA. It is more probable that its activity will align with other synthetic quinoline derivatives that target enzymes like DHODH or DNA gyrase.

Target Comparison cluster_KYNA Kynurenic Acid cluster_4HQ6AA 4-Hydroxyquinoline Derivatives (Inferred for 4-HQ-6-AA) KYNA KYNA NMDA NMDA-R (Antagonist) KYNA->NMDA nAChR α7nAChR (Antagonist) KYNA->nAChR GPR35 GPR35 (Agonist) KYNA->GPR35 AhR AhR (Agonist) KYNA->AhR Outcome_Neuro Neuromodulation NMDA->Outcome_Neuro nAChR->Outcome_Neuro HQ 4-HQ Derivatives DHODH DHODH (Inhibitor) HQ->DHODH DNAGyrase DNA Gyrase (Inhibitor) HQ->DNAGyrase Outcome_Cancer Anticancer DHODH->Outcome_Cancer Outcome_Bacterial Antibacterial DNAGyrase->Outcome_Bacterial

Sources

Comparative

Validation of analytical methods for 4-Hydroxyquinoline-6-acetic acid impurity profiling

An in-depth technical analysis and comparison guide for drug development professionals, analytical chemists, and regulatory scientists. Executive Summary & Analyte Context In the lifecycle of pharmaceutical development,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide for drug development professionals, analytical chemists, and regulatory scientists.

Executive Summary & Analyte Context

In the lifecycle of pharmaceutical development, the rigorous impurity profiling of critical intermediates ensures the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Hydroxyquinoline-6-acetic acid (CAS: 1261543-45-6) [1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of complex therapeutics.

The analytical challenge with this compound lies in its amphoteric nature and its susceptibility to structurally similar byproducts. It contains a basic quinoline nitrogen and an acidic carboxylic acid moiety, making it prone to zwitterionic behavior that complicates chromatographic retention. Furthermore, resolving it from its primary regioisomer—4-Hydroxyquinoline-7-acetic acid—is notoriously difficult because both molecules possess nearly identical hydrodynamic volumes and partition coefficients (LogP).

This guide objectively compares traditional HPLC methodologies against modern UHPLC approaches, providing a self-validating protocol aligned with the latest [2].

Methodological Comparison: Traditional HPLC vs. Modern UHPLC

To establish a robust impurity profile, analytical methods must demonstrate absolute specificity. Below is a comparison between a traditional HPLC-UV method (using a standard C18 column) and a modern UHPLC-PDA method (using a Phenyl-Hexyl column).

The Causality Behind the Chemistry
  • Mobile Phase Selection: At a neutral pH, 4-Hydroxyquinoline-6-acetic acid exists in a zwitterionic state, leading to unpredictable secondary interactions with residual silanols on silica-based stationary phases (manifesting as severe peak tailing). To counteract this, our optimized UHPLC method utilizes a mobile phase buffered to pH ~2.5 using 0.1% Formic Acid. This acidic environment fully protonates the quinoline nitrogen and suppresses the ionization of the acetic acid group, ensuring the analyte behaves as a single, cohesive hydrophobic entity.

  • Stationary Phase Orthogonality: Traditional C18 columns rely exclusively on dispersive hydrophobic interactions, failing to resolve the 6-acetic acid API from the 7-acetic acid regioisomer. By transitioning to a Phenyl-Hexyl stationary phase , we introduce orthogonal π−π electron-donor/acceptor interactions. The slight difference in electron density distribution across the quinoline ring—dictated by the positional shift of the acetic acid group—is exploited by the phenyl ring of the stationary phase, driving the resolution factor ( Rs​ ) well above the critical 2.0 threshold.

  • Particle Size Thermodynamics: Utilizing sub-2 μm particles in the UHPLC method minimizes the eddy diffusion and mass transfer terms in the van Deemter equation, resulting in sharper peaks, higher theoretical plates, and enhanced sensitivity for low-level impurities.

Quantitative Data Comparison

Table 1: Performance Comparison for Regioisomer Resolution

Chromatographic ParameterTraditional HPLC-UV (C18, 5 µm)Modern UHPLC-PDA (Phenyl-Hexyl, 1.7 µm)Analytical Advantage / Impact
Resolution ( Rs​ ) 1.1 (Co-elution)2.8 (Baseline) Ensures accurate quantitation of impurities without peak integration errors.
Theoretical Plates ( N ) ~8,500> 24,000 Sharper peaks increase signal-to-noise (S/N) ratio for trace detection.
Peak Asymmetry ( Tf​ ) 1.8 (Tailing)1.1 (Symmetrical) Eliminates secondary silanol interactions via optimized pH and end-capping.
Run Time 25 minutes8 minutes 3x increase in laboratory throughput and reduced solvent consumption.
Limit of Quantitation 0.05%0.01% Exceeds regulatory reporting thresholds for genotoxic/related impurities.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. As outlined in the[3], methods must be proven "fit for purpose" before data acquisition. This methodology employs a strict System Suitability Test (SST) as a self-validating gatekeeper. If the system fails to resolve the critical pair during the SST, the sequence is automatically aborted.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Channel A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (pH ~2.5). Degas via sonication.

    • Channel B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • Standard & Sample Preparation:

    • Diluent: Water:Acetonitrile (80:20, v/v).

    • SST Resolution Solution: Prepare a solution containing 100 µg/mL of 4-Hydroxyquinoline-6-acetic acid spiked with 1.0 µg/mL of Impurity A (7-isomer) and Impurity B (des-hydroxy derivative).

    • Test Sample: Dissolve the API batch in diluent to a final concentration of 100 µg/mL.

  • Chromatographic Conditions (UHPLC):

    • Column: Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

    • Flow Rate: 0.4 mL/min.

    • Gradient Program: 5% B hold for 1 min; ramp to 60% B over 6 mins; hold at 60% B for 1 min; re-equilibrate at 5% B for 2 mins.

    • Column Temperature: 40°C (reduces mobile phase viscosity, enhancing mass transfer kinetics).

    • Detection: PDA scanning from 200–400 nm (Quantitation at 254 nm).

  • The Self-Validation Gate (SST Execution):

    • Inject the SST Resolution Solution (n=5).

    • Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 for the critical pair; Peak Tailing ( Tf​ ) ≤1.5 ; Retention Time RSD ≤1.0% .

    • Causality: Proceed to sample analysis only if these criteria are met, ensuring the system's thermodynamics and fluidics are perfectly optimized for the run.

Workflow N1 Sample Prep & Spiking N2 System Suitability (Rs ≥ 2.0) N1->N2 N3 UHPLC Separation (Phenyl-Hexyl) N2->N3 N4 PDA/MS Detection (Orthogonal) N3->N4 N5 Data Processing & ICH Q2(R2) N4->N5

Analytical workflow for impurity profiling with built-in system suitability validation.

ICH Q2(R2) Validation Framework & Results

The newly revised ICH Q2(R2) guideline emphasizes a lifecycle and Quality-by-Design (QbD) approach to method validation [2]. The UHPLC-PDA method was subjected to comprehensive validation to ensure trustworthiness and regulatory compliance.

ValidationLogic S1 1. Specificity Baseline Resolution of Regioisomers S2 2. Linearity & Range R² ≥ 0.999 across 25-150% Target S1->S2 S3 3. Accuracy & Precision Recovery 98-102%, RSD ≤ 2.0% S2->S3 S4 4. Robustness Flow Rate, Temp, pH Variations S3->S4

Sequential logic of analytical method validation according to ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Results Summary for UHPLC Method

Validation ParameterICH Q2(R2) RequirementObserved Result (4-Hydroxyquinoline-6-acetic acid)Status
Specificity No interference from blank/matrix; Rs​≥1.5 Peak purity index > 0.999; Critical pair Rs​=2.8 PASS
Linearity R2≥0.999 over reporting range R2=0.9998 (Range: 0.01 µg/mL to 150 µg/mL)PASS
Accuracy (Recovery) 98.0% – 102.0% at 3 concentration levels99.4% – 100.8% (Spiked at 50%, 100%, 150%)PASS
Precision (Repeatability) %RSD ≤2.0% for 6 replicate injections%RSD = 0.65% (Retention Time); 1.1% (Area)PASS
Robustness Method remains unaffected by deliberate variationsTolerates ±2∘C temp, ±0.05 mL/min flow changesPASS

Conclusion

For the impurity profiling of 4-Hydroxyquinoline-6-acetic acid, traditional C18 HPLC methods fall short due to an inability to resolve critical regioisomers. By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase combined with precise pH control and sub-2 μm particle thermodynamics, the proposed UHPLC method achieves superior specificity, sensitivity, and speed. Furthermore, by embedding a strict System Suitability Test directly into the protocol, the method acts as a self-validating system, guaranteeing that all generated data meets the rigorous standards demanded by ICH Q2(R2) and the FDA.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures (Step 5) Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Validation

A Comparative Guide to the Target Efficacy of 4-Hydroxyquinoline Acetic Acid Analogs

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] This guide provides a comparative analysis of the target effi...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] This guide provides a comparative analysis of the target efficacy of structural analogs of 4-hydroxyquinoline-6-acetic acid, a representative member of this class. While direct comparative data on a systematic series of analogs of this specific parent molecule is limited in publicly available literature, this document synthesizes findings from various studies on related quinoline derivatives to provide insights into their structure-activity relationships (SAR) and potential therapeutic applications.

The following sections will delve into the known and potential biological targets of 4-hydroxyquinoline derivatives, present comparative efficacy data where available, and provide detailed experimental protocols for key biological assays.

Key Biological Targets for 4-Hydroxyquinoline Derivatives

The versatility of the quinoline ring allows for a diverse range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2] Based on studies of various quinoline carboxylic acid derivatives, several key protein targets have been identified.

Dihydroorotate Dehydrogenase (DHODH)

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of cancer cells.[3] Several quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of DHODH.[3][4][5] The carboxylate group is crucial for binding, often forming a salt bridge with key residues like Arginine 136 in the enzyme's active site.[4]

Receptor Tyrosine Kinases (RTKs)

The epidermal growth factor receptor (EGFR) is an RTK frequently overexpressed in various cancers, making it a key target for anticancer therapies.[3][6] Certain quinoline derivatives have demonstrated significant inhibitory activity against EGFR.[3]

Sirtuin 3 (SIRT3)

SIRT3, a mitochondrial deacetylase, plays a role in cancer metabolism. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been investigated as selective inhibitors of SIRT3.[3]

Dehydrogenase Enzymes

Derivatives of 4-hydroxyquinoline-3-carboxylic acid have been shown to inhibit various dehydrogenase enzymes, including glutamate dehydrogenase (Glu-DH), lactate dehydrogenase (LDH), and malate dehydrogenase (MDH).[7]

Comparative Efficacy of Quinoline Derivatives

The following tables summarize the inhibitory activities of various quinoline derivatives against different biological targets, providing a basis for understanding the structure-activity relationships within this class of compounds.

Table 1: Comparative Inhibitory Activity of Quinoline Derivatives against DHODH

Compound IDR1 SubstituentR2 SubstituentDHODH IC50 (nM)HCT-116 IC50 (µM)MIA PaCa-2 IC50 (µM)Reference
41 4-F-Ph6-F9.71 ± 1.43.02 ± 0.35> 50[3]
43 4-F-Ph6-Cl26.2 ± 1.81.94 ± 0.17> 50[3]
Brequinar --7.300.00310.679 ± 0.19[3]

This data highlights the potent DHODH inhibitory activity of 6-substituted quinoline-4-carboxylic acid derivatives.[3]

Table 2: Cytotoxic Activity of 2-Substituted 4-Hydroxyquinoline Derivatives

CompoundCell LineIC50 (µM)Reference
Ethyl 2-(4-hydroxyquinolin-2-yl)acetateColo 205 (doxorubicin-sensitive colon adenocarcinoma)> 20[2]
Ethyl 2-(4-hydroxyquinolin-2-yl)acetateColo 320 (doxorubicin-resistant colon adenocarcinoma)> 20[2]
Benzylidene derivative of Ethyl 2-(4-hydroxyquinolin-2-yl)acetateColo 20515.6[2]

This data suggests that derivatization of the acetic acid side chain can influence cytotoxic activity.[2]

Experimental Protocols

To facilitate further research and validation, detailed protocols for key assays are provided below.

In Vitro DHODH Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (substrate)

  • Decylubiquinone (electron acceptor)

  • DCIP (2,6-dichlorophenolindophenol) (colorimetric indicator)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the DHODH enzyme to each well.

  • Add the test compound dilutions to the respective wells and pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding a mixture of dihydroorotate, decylubiquinone, and DCIP.

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.

  • The rate of reaction is proportional to the rate of DCIP reduction.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of key biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.

DHODH in Pyrimidine Biosynthesis

DHODH_Pathway cluster_reaction Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Oxidation Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine_Synthesis DHODH DHODH Quinoline_Analog Quinoline Analog (Inhibitor) Quinoline_Analog->DHODH Inhibits Cell_Proliferation Cancer Cell Proliferation Pyrimidine_Synthesis->Cell_Proliferation

Caption: Inhibition of DHODH by quinoline analogs disrupts pyrimidine biosynthesis and cancer cell proliferation.

General Workflow for Efficacy Evaluation

Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis Synthesis Analog Synthesis Enzyme_Assay Enzyme Inhibition Assay (e.g., DHODH) Synthesis->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., MTT) Enzyme_Assay->Cell_Assay Animal_Model Xenograft Model Cell_Assay->Animal_Model SAR_Analysis SAR Analysis Animal_Model->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: A general experimental workflow for the discovery and optimization of 4-hydroxyquinoline-based therapeutic agents.[1]

Conclusion and Future Directions

The 4-hydroxyquinoline scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationships gleaned from various studies on quinoline derivatives indicate that substitutions on the quinoline core and modifications of the carboxylic acid moiety can significantly impact target specificity and potency. Future research should focus on the systematic synthesis and evaluation of 4-hydroxyquinoline-6-acetic acid analogs against a panel of relevant biological targets to elucidate a more precise SAR and identify lead compounds for further preclinical development.

References

  • Coats, E. A., et al. (1976). 4-Hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry.
  • Coats, E. A., et al. (1976). Irreversible enzyme inhibitors. 189. Inhibition of some dehydrogenases by derivatives of 4-hydroxyquinoline-2. Journal of Medicinal Chemistry.
  • MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Available at: [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

  • MDPI. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Available at: [Link]

  • National Center for Biotechnology Information. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available at: [Link]

  • National Center for Biotechnology Information. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]

  • PubMed. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Available at: [Link]

  • PubMed. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Available at: [Link]

  • ResearchGate. Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF. Available at: [Link]

  • TÜBİTAK Academic Journals. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Available at: [Link]

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Comparative

A Comparative Guide to the Orthogonal Validation of 4-Hydroxyquinoline-6-acetic Acid as a Reference Standard

Introduction: The Imperative for a Well-Characterized Reference Standard This guide provides an in-depth, comparative framework for the validation of 4-Hydroxyquinoline-6-acetic acid as a reference standard. We move beyo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for a Well-Characterized Reference Standard

This guide provides an in-depth, comparative framework for the validation of 4-Hydroxyquinoline-6-acetic acid as a reference standard. We move beyond a simple checklist of tests to advocate for an orthogonal validation strategy . This approach leverages multiple, distinct analytical techniques to build a comprehensive and self-validating profile of the material's identity, purity, and potency. Each technique provides a unique perspective, and their collective agreement provides the highest degree of confidence in the standard's quality, a cornerstone for meeting stringent regulatory requirements from bodies like the FDA, EMA, and under ICH guidelines.[5][6]

The Orthogonal Validation Philosophy

The principle of orthogonal validation is to use analytical methods based on different scientific principles to measure the same attribute. For a reference standard, this means confirming its identity and purity through multiple, uncorrelated techniques. For instance, relying solely on High-Performance Liquid Chromatography (HPLC) for purity might miss impurities that co-elute or do not have a UV chromophore. By combining HPLC with a mass-based technique like Mass Spectrometry (MS) and a structure-based method like Quantitative NMR (qNMR), we create a robust, cross-verifying system.

This philosophy is central to establishing a primary or in-house reference standard when one is not available from an officially recognized source, as stipulated by Good Manufacturing Practice (GMP) guidelines.[7]

Orthogonal_Validation cluster_identity Identity Confirmation cluster_purity Purity & Potency Assessment NMR NMR Spectroscopy (Atomic Connectivity) MS Mass Spectrometry (Molecular Mass) NMR->MS Cross-Verification FTIR FTIR Spectroscopy (Functional Groups) HPLC Chromatographic Purity (Relative Purity) qNMR Quantitative NMR (Absolute Molar Purity) HPLC->qNMR Cross-Verification Titration Acid-Base Titration (Purity by Reactivity) Titration->qNMR Cross-Verification Non_Volatile Residue on Ignition (Inorganic Impurities) Volatile Water Content / LOD (Volatile Impurities) Central_Node 4-Hydroxyquinoline-6-acetic acid Reference Standard Central_Node->NMR Confirms Identity Central_Node->MS Confirms Identity Central_Node->FTIR Confirms Identity Central_Node->HPLC Determines Purity & Content Central_Node->qNMR Determines Purity & Content Central_Node->Titration Determines Purity & Content Central_Node->Non_Volatile Determines Purity & Content Central_Node->Volatile Determines Purity & Content

Caption: Orthogonal approach to reference standard validation.

Part I: Unambiguous Identity Confirmation

The first and most critical step is to confirm that the material is, unequivocally, 4-Hydroxyquinoline-6-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides definitive structural information at the atomic level, confirming the connectivity of atoms within the molecule.[7] It is unparalleled in its ability to distinguish between isomers, which other techniques might miss. For a molecule with distinct aromatic and aliphatic regions like 4-Hydroxyquinoline-6-acetic acid, ¹H and ¹³C NMR spectra serve as a unique fingerprint.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Accurately weigh ~5 mg of the standard and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.

  • Analysis:

    • Chemical Shifts: Verify that the observed chemical shifts for aromatic and methylene protons match the expected structure.

    • Integration: Confirm that the relative integrals of the signals correspond to the number of protons in each environment.

    • Coupling Patterns: Analyze the splitting patterns (e.g., doublets, triplets) to confirm the connectivity of adjacent protons.

High-Resolution Mass Spectrometry (HRMS)

Causality: While NMR confirms the atomic arrangement, HRMS confirms the elemental composition by providing a highly accurate molecular weight.[8] This technique is exceptionally sensitive and can distinguish between compounds with the same nominal mass but different elemental formulas.

Experimental Protocol (LC-HRMS):

  • Sample Preparation: Prepare a dilute solution of the standard (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization: Employ electrospray ionization (ESI) in both positive and negative modes to ensure detection of the molecular ion ([M+H]⁺ and [M-H]⁻).

  • Analysis:

    • Accurate Mass: The measured mass of the molecular ion should be within 5 ppm of the theoretical calculated mass for C₁₁H₉NO₃.

    • Fragmentation: In MS/MS mode, analyze the fragmentation pattern to ensure it is consistent with the proposed structure. This provides an additional layer of identity confirmation.[9]

Part II: A Comparative Approach to Purity and Potency

Once identity is confirmed, the focus shifts to quantifying the purity of the standard. Here, the orthogonal approach is paramount, as different methods measure purity based on distinct chemical properties.

Chromatographic Purity by HPLC/UPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the presence of organic impurities.[4] It separates the main component from related substances, degradation products, or process impurities. The result is typically expressed as a percentage of the total peak area (% area).

Experimental Protocol (Purity/Impurity Profile):

  • Method Development: Develop a stability-indicating gradient HPLC method with UV detection. A C18 column is a common starting point. The mobile phase could consist of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

  • Wavelength Selection: Analyze the UV spectrum of 4-Hydroxyquinoline-6-acetic acid to select a detection wavelength that provides a good response for both the main peak and potential impurities (e.g., 254 nm or a DAD/PDA detector).

  • Analysis:

    • Inject a solution of the standard at a concentration that provides a strong signal for the main peak without saturating the detector.

    • Integrate all peaks, typically down to a reporting threshold of 0.05%.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Limitation: This method assumes all impurities have a similar response factor at the chosen wavelength. It provides relative purity, not an absolute measure of the mass fraction of the main component.

Absolute Purity by Quantitative NMR (qNMR)

Causality: qNMR is a primary ratio method of measurement capable of providing a direct, SI-traceable purity value without needing a specific reference standard of the analyte itself.[10][11] It quantifies the analyte by comparing the integral of one of its signals to the integral of a certified internal standard of known purity and weight.[12] This makes it an excellent orthogonal technique to HPLC.

Experimental Protocol (¹H qNMR):

  • Internal Standard Selection: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity, is stable, and has signals that do not overlap with the analyte signals.[10]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-Hydroxyquinoline-6-acetic acid standard.

    • Accurately weigh approximately 10 mg of the certified internal standard.

    • Dissolve both together in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Calculation: The purity of the sample (P_sample) is calculated using the following formula[12]: P_sample = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the internal standard

Content by Acid-Base Titration

Causality: The presence of a carboxylic acid group makes 4-Hydroxyquinoline-6-acetic acid suitable for titration, a classic absolute analytical technique.[13] This method determines the content of the acidic moiety by measuring the amount of a standardized base required for neutralization. It provides a direct measure of the functional, reactive portion of the molecule.

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: Accurately weigh a suitable amount of the standard (e.g., 150 mg) and dissolve it in an appropriate solvent (e.g., a mixture of water and ethanol).

  • Titrant: Use a standardized solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH), which is traceable to a primary standard.[14]

  • Instrumentation: Use an automatic titrator with a calibrated pH electrode.

  • Procedure: Titrate the sample solution with the standardized NaOH solution. The endpoint is determined from the inflection point of the titration curve.

  • Calculation: The assay is calculated based on the volume of titrant consumed, its molarity, the sample weight, and the stoichiometry of the reaction (1:1 for this molecule).

Characterization of Non-Organic Components

A complete validation must also account for non-organic components like water and inorganic salts.

  • Water Content (Karl Fischer Titration): This is the gold standard for accurately measuring water content, which is crucial for calculating the purity on an "as is" basis versus an "anhydrous" basis.

  • Residue on Ignition (ROI) / Sulfated Ash: This test quantifies the amount of non-combustible (inorganic) impurities present in the material.[3]

Data Synthesis: A Comparative Validation Summary

The power of the orthogonal approach lies in synthesizing the data from each independent analysis to assign a final, comprehensive purity value.

Table 1: Comparative Validation Data for Two Hypothetical Batches of 4-Hydroxyquinoline-6-acetic acid

Analytical Test Parameter Measured Batch A (In-House Synthesis) Batch B (Commercial Supplier) Acceptance Criteria
Identity
¹H NMR SpectroscopyStructure ConfirmationConforms to StructureConforms to StructureConforms
HRMS (m/z [M+H]⁺)Elemental Composition204.0655 (Δ 1.1 ppm)204.0659 (Δ 3.0 ppm)≤ 5 ppm from theoretical
Purity & Content
HPLC (254 nm)Chromatographic Purity99.85% (area)99.52% (area)≥ 99.5%
qNMR (vs. Maleic Acid)Absolute Molar Purity99.7% (w/w)99.4% (w/w)Report Value
Acid-Base TitrationAssay (as is)99.1% (w/w)98.6% (w/w)Report Value
Other Impurities
Water Content (Karl Fischer)Water0.6%0.8%≤ 1.0%
Residue on IgnitionInorganic Impurities0.05%0.15%≤ 0.2%
Final Purity Assignment
Purity (Mass Balance) 100% - Impurities 99.2% 98.5% For Certification

Analysis of Comparison:

  • Both batches conform to identity.

  • Batch A shows higher purity across all orthogonal methods (HPLC, qNMR, Titration).

  • The titration value is slightly lower than the qNMR value for both, which is expected as titration also accounts for water content.

  • The final purity assigned by mass balance (100% - %Water - %ROI - %Other Impurities) provides the most accurate "as is" value for the reference standard. Batch A is clearly the superior material for use as a primary or qualifying reference standard.

Overall Validation and Certification Workflow

The logical flow from material synthesis to final certification as a reference standard is a critical, self-validating process.

Validation_Workflow A Candidate Material Synthesis (e.g., Batch A) B Full Identity Confirmation (NMR, HRMS, FTIR) A->B C Orthogonal Purity Assessment (HPLC, qNMR, Titration) B->C D Characterization of Residual Impurities (Water, ROI, Solvents) C->D E Data Synthesis & Comparison D->E F Does material meet pre-defined specifications? E->F G Assign Purity & Uncertainty. Issue Certificate of Analysis. F->G Yes H Reject Batch. Investigate & Remediate. F->H No

Caption: Workflow for reference standard validation and certification.

Conclusion

Validating a reference standard for a compound like 4-Hydroxyquinoline-6-acetic acid is not a perfunctory exercise but a foundational scientific endeavor. A simple chromatographic purity value is insufficient. This guide has demonstrated that a multi-faceted, orthogonal approach—comparing data from structural (NMR, MS), separative (HPLC), and absolute (qNMR, Titration) techniques—is essential for establishing a trustworthy and scientifically sound reference standard. By embracing this philosophy, researchers, scientists, and drug development professionals can ensure the integrity of their analytical data, build confidence in their results, and meet the exacting standards of the global pharmaceutical industry.[15]

References

  • qNMR - BIPM . Bureau International des Poids et Mesures. [Link]

  • Analytical Techniques for Reference Standard Characterization . ResolveMass Laboratories Inc. [Link]

  • Standardization and Practical Application of Quantitative NMR (qNMR) . PubMed, National Library of Medicine. [Link]

  • Quantum Mechanical Quantitative Nuclear Magnetic Resonance Enables Digital Reference Standards at All Magnetic Fields and Enhances qNMR Sustainability . ACS Publications. [Link]

  • Reference Standard Qualification . CURRENTA. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained . ResolveMass Laboratories Inc. [Link]

  • Harmonization of Analytical Methods Across USP, EP, and JP . PharmaRegulatory.in. [Link]

  • Any sample Purity by Reference Standard calculation . Pharmaguideline Forum. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . Lab-Training.com. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification . Veeprho. [Link]

  • Titrations in Analytical Chemistry . University of Babylon. [Link]

  • Combining DI-ESI–MS and NMR datasets for metabolic profiling . National Institutes of Health (NIH). [Link]

  • Identity confirmation by MS . University of Tartu. [Link]

  • HPLC Standards - This is What You Need . LabMal. [Link]

  • Titration Fundamentals . Mettler Toledo. [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification . Quality Assistance. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents . National Institutes of Health (NIH). [Link]

  • Volumetric Methods of Analysis . University of Technology, Iraq. [Link]

  • Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy . Royal Society of Chemistry. [Link]

  • Analytical Method Validation: ICH and USP Perspectives . International Journal of Research and Review. [Link]

  • TITRIMETRIC ANALYSIS . National Council of Educational Research and Training (NCERT). [Link]

  • Titration Standards and Solutions . Reagecon. [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • The structure and biological properties of (4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetic acid and its esters . Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Validation of Analytical Procedures . The Japanese Pharmacopoeia. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents . MDPI. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation . ResearchGate. [Link]

  • Synthesis, characterization and anti-microbial activity of tetazolium salt containing 8-hydroxy quinoline moiety . Der Pharma Chemica. [Link]

  • Reference standards for pharmaceutical analysis . Novachem. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications . Hilaris Publishing. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI. [Link]

  • 4 new Ph. Eur. reference standard and 19 replacement batches released in July 2024 . European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • Reference Standards to Support Quality of Synthetic Peptide Therapeutics . National Institutes of Health (NIH). [Link]

  • Analytical Standards . ArtMolecule. [Link]

  • 6-Hydroxyquinoline-4-carboxylic acid . PubChem, National Library of Medicine. [Link]

  • 4-Hydroxyquinoline . PubChem, National Library of Medicine. [Link]

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Safety & Regulatory Compliance

Safety

4-Hydroxyquinoline-6-acetic acid proper disposal procedures

The structural features that make this compound valuable—specifically its electron-rich quinoline core and its carboxylic acid moiety—also dictate strict, non-negotiable disposal parameters. Improper handling not only je...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural features that make this compound valuable—specifically its electron-rich quinoline core and its carboxylic acid moiety—also dictate strict, non-negotiable disposal parameters. Improper handling not only jeopardizes laboratory safety but also risks severe environmental contamination and regulatory penalties.

This guide provides a comprehensive, self-validating operational framework for the safe segregation, containment, and disposal of 4-Hydroxyquinoline-6-acetic acid.

The Chemistry of Disposal: Profiling the Hazard

To manage waste effectively, we must first understand the molecular behavior of the waste stream. 4-Hydroxyquinoline-6-acetic acid is a bifunctional molecule.

  • Causality of Segregation: The carboxylic acid group imparts weak acidity, while the quinoline nitrogen can act as a weak base or nucleophile. Because of this dual nature, its solubility and reactivity are highly pH-dependent. If mixed with strong oxidizers, the electron-rich heterocyclic ring can undergo exothermic degradation[1]. If mixed with strong bases, the acetic acid moiety will neutralize rapidly, generating heat. Therefore, strict segregation from incompatible chemical classes is required.

  • Causality of Drain Prohibition: Even though it is an organic acid, nitrogenous heterocyclic compounds exhibit significant aquatic toxicity and resist rapid biological degradation in standard municipal wastewater treatment systems[1]. Consequently, sink disposal is strictly forbidden; it must be captured and processed as hazardous chemical waste[2].

Quantitative Parameters for Waste Segregation

To ensure regulatory compliance and chemical compatibility, all laboratory personnel must adhere to the following logistical parameters when handling this compound.

ParameterSpecificationOperational Causality
Waste Classification Regulated by Characteristic (Toxicity)Requires distinct labeling to prevent dangerous mixing with highly reactive P-listed acutely toxic wastes[2].
Drain Disposal Strictly Prohibited Heterocycles resist biological degradation; poses severe aquatic toxicity risks[1].
Primary Incompatibilities Strong Oxidizers, Strong BasesPrevents exothermic acid-base neutralization or oxidative ring-opening reactions in the waste jug[1].
Container Material Borosilicate Glass, HDPEEnsures chemical compatibility; prevents leaching or container degradation over the accumulation period.
SAA Time Limit 72 hours (once full)Environmental Protection Agency (EPA) mandate to prevent prolonged exposure risks in active lab spaces[3].

Self-Validating Disposal Methodologies

In high-throughput research environments, standard operating procedures must be self-validating—meaning the operator can confirm the safety and success of a step before proceeding to the next.

Protocol A: Solid Waste Management (Unused Reagent or Contaminated Consumables)

Use this protocol for expired powders, contaminated weigh boats, or solid reaction residues.

  • Segregation & Containment:

    • Action: Collect all solid residues and contaminated consumables (e.g., pipette tips, filter paper) into a designated High-Density Polyethylene (HDPE) solid waste bucket.

    • Causality: Solid waste must never be mixed with liquid waste, as dissolution can trigger unpredictable volumetric expansion or localized exothermic reactions.

  • Labeling & Documentation:

    • Action: Affix a standard "Hazardous Waste" label. Explicitly write out "4-Hydroxyquinoline-6-acetic acid" and the estimated mass.

    • Causality: EPA regulations strictly forbid the use of chemical formulas or abbreviations on waste labels to ensure emergency responders can instantly identify the hazard[3].

  • System Validation:

    • Validation Check: Before leaving the Satellite Accumulation Area (SAA), physically press down on the container lid to verify an airtight seal. Inspect the exterior of the container for any stray powder, wiping it down with a damp paper towel (which is then added to the waste) if necessary.

Protocol B: Liquid Waste Management (Reaction Filtrates & Stock Solutions)

Use this protocol for solutions where the compound is dissolved in solvents like DMSO, DMF, Methanol, or aqueous buffers.

  • Matrix Identification:

    • Action: Determine if the primary solvent is aqueous (>5% water) or organic. If organic, determine if it contains halogens (e.g., DCM, Chloroform).

    • Causality: Halogenated and non-halogenated organic wastes require completely different incineration temperatures at the disposal facility. Mixing them drastically increases disposal costs and environmental emissions.

  • Controlled Transfer:

    • Action: Transfer the solution into the appropriate liquid waste carboy using a chemically compatible funnel inside a certified fume hood. Remove the funnel immediately after pouring.

    • Causality: Utilizing a fume hood prevents inhalation of aerosolized particulates. Removing the funnel is an explicit EPA requirement to prevent the continuous evaporation of volatile organic compounds (VOCs) into the laboratory atmosphere[3].

  • System Validation:

    • Validation Check: After sealing the carboy, visually inspect the liquid through the glass/HDPE. Confirm there is no rapid phase separation, bubbling, or unexpected heat generation (checked via a gloved hand on the exterior), which would indicate an incompatible cross-reaction.

Satellite Accumulation Area (SAA) Compliance

The National Research Council and the EPA's Subpart K regulations mandate strict governance over how waste is stored prior to facility pickup[2].

  • Proximity: Waste containers must be placed next to or near the process that generates the waste, under the direct control of the operator[3].

  • Secondary Containment: All liquid waste carboys containing 4-Hydroxyquinoline-6-acetic acid solutions must sit inside a secondary containment tray capable of holding 110% of the largest container's volume[2].

  • Time Limits: Once a waste container reaches 90% capacity, it is legally considered "full." You have exactly 72 hours to submit a pickup request to your Environmental Health & Safety (EH&S) department[3].

Visualizing the Disposal Workflow

The following decision matrix illustrates the logical flow for segregating 4-Hydroxyquinoline-6-acetic acid based on its physical state and solvent matrix.

G Start 4-Hydroxyquinoline-6-acetic acid Waste Generation State Determine Physical State Start->State Solid Solid Residue / Powder State->Solid Liquid Dissolved in Solution State->Liquid SolidContainer Transfer to HDPE/Glass Solid Waste Container Solid->SolidContainer SolventType Identify Primary Solvent Liquid->SolventType Label Affix 'Hazardous Waste' Label List 100% Composition SolidContainer->Label Aqueous Aqueous Solution (>5% Water) SolventType->Aqueous Organic Organic Solvent (DMSO, DMF, MeOH) SolventType->Organic pHCheck Verify pH (Do not neutralize in SAA) Aqueous->pHCheck OrgWaste Route to Non-Halogenated Organic Waste Jug Organic->OrgWaste pHCheck->Label OrgWaste->Label EHSPickup EH&S Pickup (Within 72h of being full) Label->EHSPickup

Figure 1: Decision matrix for the segregation and disposal of 4-Hydroxyquinoline-6-acetic acid.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Columbia University Environmental Health & Safety. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at:[Link]

Sources

Handling

Standard Operating Procedure &amp; Safety Matrix: Handling 4-Hydroxyquinoline-6-acetic acid

As drug development professionals and synthetic chemists, handling heterocyclic building blocks requires more than just following a safety sheet; it requires a mechanistic understanding of the chemical’s physical propert...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists, handling heterocyclic building blocks requires more than just following a safety sheet; it requires a mechanistic understanding of the chemical’s physical properties and biological reactivity.

4-Hydroxyquinoline-6-acetic acid (CAS: 1261543-45-6) is a critical pharmacophore precursor widely utilized in the synthesis of quinolone antibiotics and targeted therapeutics [1, 2]. However, its dual functional groups—a lipophilic quinoline core and a proton-donating carboxylic acid—present specific occupational hazards that must be managed through rigorous engineering controls and precise Personal Protective Equipment (PPE) [1].

This guide provides a self-validating, step-by-step operational framework for handling this compound safely and efficiently in a laboratory setting.

Hazard Assessment & Mechanistic Causality

To build a robust safety protocol, we must first understand why this compound is hazardous. According to standardized GHS classifications, 4-Hydroxyquinoline-6-acetic acid presents four primary hazards[1]:

GHS CodeHazard StatementMechanistic Causality (The "Why")
H302 Harmful if swallowedSystemic toxicity. Quinoline derivatives are metabolized in the liver, which can lead to hepatotoxicity or intracellular alkalinization upon absorption of the uncharged base [3].
H315 Causes skin irritationThe lipophilic quinoline ring readily partitions into the lipid bilayers of the stratum corneum, carrying the acidic moiety (-COOH) into the tissue, causing localized pH disruption and erythema.
H319 Causes serious eye irritationDirect contact with ocular fluid causes rapid dissociation of the carboxylic acid, leading to immediate protein denaturation and severe mucosal irritation.
H335 May cause respiratory irritationAs a dry, milled powder, the aerodynamic diameter of the particles often falls into the inhalable range (<100 µm). Inhalation deposits these acidic particulates directly onto the moist respiratory epithelium.

Personal Protective Equipment (PPE) Matrix

Based on the physicochemical properties of 4-Hydroxyquinoline-6-acetic acid, standard laboratory attire is insufficient. The following PPE matrix is mandatory for any weighing, transfer, or reaction setup.

Protection ZoneRequired PPEMaterial Specification & Rationale
Hands Nitrile GlovesSpecification: Minimum 0.11 mm thickness. Rationale: Nitrile provides an excellent barrier against dry organic powders and prevents dermal absorption of the lipophilic quinoline core.
Eyes Safety GogglesSpecification: Indirect-vented goggles conforming to EN166 or ANSI Z87.1. Rationale: Standard safety glasses leave gaps. Goggles prevent aerosolized acidic dust from contacting the ocular mucosa.
Respiratory N95 / P2 RespiratorSpecification: Particulate filter mask. Rationale: Mandatory only if handling outside of a fume hood (which is heavily discouraged). Protects against H335 inhalation risks.
Body Lab Coat & Long PantsSpecification: Flame-retardant, 100% cotton or specialized synthetic. Rationale: Prevents particulate accumulation on personal clothing and subsequent secondary exposure.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure absolute containment during experimental workflows.

Step 1: Engineering Controls & Preparation

  • Action: Conduct all open-container handling within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood.

  • Validation: Ensure the fume hood face velocity is verified between 80–100 feet per minute (fpm). This creates a negative pressure barrier that prevents the escape of aerosolized powder.

Step 2: PPE Donning

  • Action: Inspect nitrile gloves for micro-tears before donning. Equip safety goggles and button the lab coat completely.

Step 3: Weighing & Transfer

  • Action: Use an anti-static, grounded micro-spatula to transfer the powder to the weigh boat.

  • Validation: Dry quinoline powders often carry electrostatic charges. Using an anti-static spatula prevents the powder from "jumping" or aerosolizing, directly mitigating the H335 respiratory hazard.

Step 4: Decontamination & Doffing

  • Action: After sealing the primary chemical container, wipe down the exterior of the container and the balance with a damp paper towel (water or 70% ethanol) to capture any rogue particulates. Doff gloves inside-out to trap surface contaminants.

Spill Management & Disposal Plan

In the event of an accidental spill, immediate and systematic remediation is required to prevent airborne contamination.

Spill Cleanup Methodology:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Suppress: Do not dry sweep. Dry sweeping generates massive amounts of airborne dust. Instead, lightly mist the spilled powder with water to bind the particulates (Wet Sweep Method).

  • Collect: Use a disposable scoop or damp absorbent pads to collect the wetted slurry.

  • Sanitize: Wash the spill area with a mild alkaline detergent to neutralize residual trace acids.

Waste Disposal (P501 Compliance):

  • Do not flush down the sink. Quinoline derivatives can be harmful to aquatic life [3].

  • Place all collected spill debris, contaminated weigh boats, and used gloves into a chemically compatible, sealable hazardous waste container.

  • Label clearly as: "Hazardous Solid Waste: Toxic/Irritant (Contains 4-Hydroxyquinoline-6-acetic acid)".

  • Dispose of via an EPA-regulated (or local equivalent) chemical waste contractor.

Workflow Visualization

Workflow Start 4-Hydroxyquinoline-6-acetic acid Handling Protocol PPE 1. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Ventilation 2. Engineering Controls (Fume Hood / Biosafety Cabinet) PPE->Ventilation Weighing 3. Weighing & Transfer (Use Anti-static Spatula) Ventilation->Weighing Spill Spill Occurs? Weighing->Spill Cleanup Wet Sweep & Neutralize (Dispose as Hazardous Waste) Spill->Cleanup Yes Process 4. Chemical Reaction / Assay Spill->Process No Disposal 5. Waste Disposal (EPA/Local Regulations) Cleanup->Disposal Process->Disposal

Workflow and spill management decision tree for 4-Hydroxyquinoline-6-acetic acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline." PubChem. Available at:[Link]

  • New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet." Right to Know Hazardous Substance List. Available at:[Link]

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